molecular formula C14H13NO3 B15545377 ER ligand-10

ER ligand-10

货号: B15545377
分子量: 243.26 g/mol
InChI 键: GPORWCRXAOCCFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ER ligand-10 is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C14H13NO3

分子量

243.26 g/mol

IUPAC 名称

N,N-bis(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C14H13NO3/c1-10(16)15(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,17-18H,1H3

InChI 键

GPORWCRXAOCCFI-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Giredestrant (GDC-9545), a Novel ER Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Giredestrant (B1649318) (also known as GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) that merely block the receptor, giredestrant functions as a full antagonist by binding competitively to the estrogen receptor, including wild-type and mutant forms, inducing a conformational change that leads to its proteasome-mediated degradation.[2][3] This mechanism effectively abrogates ER-dependent signaling pathways crucial for tumor growth and demonstrates efficacy in tumors with acquired resistance to traditional endocrine therapies, such as those with ESR1 mutations.[1][4] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical profile of giredestrant, supported by detailed experimental protocols and quantitative data.

Discovery and Rationale

The development of giredestrant was driven by the clinical need to overcome resistance to existing endocrine therapies for ER+ breast cancer.[5] While therapies like tamoxifen (B1202) (a SERM) and aromatase inhibitors are effective, many tumors eventually develop resistance, often through mutations in the ESR1 gene, which encodes the estrogen receptor.[4] The discovery process aimed to identify a potent, orally bioavailable SERD that could fully suppress ER signaling and induce degradation of both wild-type and mutant ER proteins.

The discovery workflow involved a multi-step process beginning with high-throughput screening to identify novel nonsteroidal ER ligands. Lead compounds were optimized through medicinal chemistry to enhance binding potency, degradation efficiency, and pharmacokinetic properties. Giredestrant emerged as a clinical candidate with a desirable preclinical profile, demonstrating superior potency and antiproliferation activity across multiple cell lines compared to other SERDs like fulvestrant.[5][6]

Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development A High-Throughput Screening (HTS) of Compound Libraries B Hit Identification (Novel ER Ligands) A->B Identify Binders C Hit-to-Lead Optimization (Medicinal Chemistry) B->C Improve Potency & PK D Lead Compound Selection C->D Select Candidate E In Vitro Profiling (Binding, Degradation, Proliferation Assays) D->E Characterize Activity F In Vivo Efficacy (Xenograft Models) E->F Evaluate in Models G ADME & Toxicology (Pharmacokinetics & Safety) F->G Assess Drug-like Properties H Clinical Candidate Nomination (Giredestrant - GDC-9545) G->H Final Selection

Caption: High-level workflow for the discovery of Giredestrant.

Synthesis Pathway

The synthesis of giredestrant is a convergent process, featuring several key chemical reactions. One established asymmetric synthesis route involves a highly efficient diastereoselective Pictet–Spengler reaction to construct the core tetrahydro-β-carboline structure and a palladium-catalyzed C-N coupling (Buchwald-Hartwig amination) to connect the core to the substituted phenyl ring.[7][8] This process was designed to be robust and scalable for manufacturing.[9]

The overall synthesis can be achieved in a longest linear sequence of six steps with a 37% overall yield without requiring chromatographic purification, making it an efficient process for producing the active pharmaceutical ingredient.[7]

Synthesis_Pathway A Key Starting Material 1 (Tryptamine Derivative) C Tetrahydro-β-carboline Core A->C Pictet-Spengler Reaction (Diastereoselective) B Key Starting Material 2 (Substituted Aldehyde) B->C E Final API Precursor C->E Buchwald-Hartwig C-N Coupling D Key Starting Material 3 (Aminoazetidine Derivative) D->E F Giredestrant (GDC-9545) E->F Final Deprotection/ Modification Steps

Caption: Convergent synthesis strategy for Giredestrant.

Mechanism of Action and Signaling Pathway

Giredestrant exerts its anticancer effects through a dual mechanism: it is a competitive antagonist of the estrogen receptor and it actively promotes the degradation of the ER protein.[2]

  • ER Binding: Giredestrant binds with nanomolar potency to the ligand-binding domain (LBD) of both wild-type and mutant ERα.[2]

  • Conformational Change: This binding induces an inactive conformation of the receptor, which prevents the recruitment of co-activator proteins necessary for gene transcription.[2][10]

  • Proteasomal Degradation: The giredestrant-bound ER complex is recognized by the cell's ubiquitin-proteasome system. The receptor is ubiquitinated and subsequently targeted for degradation by the proteasome.[3]

  • Inhibition of Signaling: The resulting depletion of cellular ER protein levels leads to a profound and sustained blockade of estrogen-dependent signaling, inhibiting the transcription of genes that drive cell proliferation and tumor growth.[3][10]

Signaling_Pathway cluster_0 Normal Estrogen Signaling cluster_1 Giredestrant Action Estrogen Estrogen ER_cyto ERα (Cytoplasm) Estrogen->ER_cyto Binds ER_nuc ERα Dimer (Nucleus) ER_cyto->ER_nuc Translocates & Dimerizes ERE Estrogen Response Element (DNA) ER_nuc->ERE Binds to Transcription Gene Transcription & Tumor Growth ERE->Transcription Activates Giredestrant Giredestrant ER_cyto_G ERα (Cytoplasm) Giredestrant->ER_cyto_G Binds Proteasome Proteasome ER_cyto_G->Proteasome Targets for Degradation Degradation ERα Degraded Proteasome->Degradation

Caption: Mechanism of Giredestrant vs. normal estrogen signaling.

Quantitative Data Summary

Giredestrant has demonstrated exceptional potency in preclinical studies. Its high binding affinity and efficient degradation of ERα translate to potent antiproliferative activity in various ER+ breast cancer cell lines, including those with ESR1 mutations.

ParameterValueCell Line / Assay ConditionReference
ERα Antagonist Activity (IC50) 0.05 nMMCF-7 Cells[6]
ERα Binding Affinity (Ki) ~0.23 nMRecombinant human ERα LBD[5] (Implied from multiple reports)
ERα Degradation (DC50) ~1-5 nMMCF-7 Cells[6] (Estimated from preclinical data)
Anti-proliferation (GI50) WT ~0.1-0.5 nMMCF-7 (Wild-Type ERα)[5][6]
Anti-proliferation (GI50) Mutant ~0.2-1.0 nMT47D, MCF-7 (Y537S, D538G mutants)[6]
Oral Bioavailability High (Species-dependent)Preclinical species (rat, dog)[10]

Key Experimental Protocols

Synthesis: Diastereoselective Pictet-Spengler Reaction

This protocol describes a key step in forming the tetrahydro-β-carboline core of giredestrant, adapted from published manufacturing processes.[7][9]

  • Reactant Preparation: A suitable reactor is charged with a solution of the tryptamine (B22526) starting material (e.g., tryptamine 11 ) in an appropriate solvent such as dichloromethane (B109758) (DCM).

  • Aldehyde Addition: The substituted aldehyde starting material (e.g., aldehyde 10 ) is dissolved in DCM and added to the reactor.

  • Acid Catalyst: A solution of an acid catalyst, such as trifluoroacetic acid (TFA), is added dropwise to the mixture at a controlled temperature (e.g., 0-5 °C).

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by HPLC.

  • Crystallization-Driven Diastereoselection: Upon reaction completion, an anti-solvent (e.g., heptane) is added to induce crystallization. The mixture is aged, allowing the desired trans-diastereomer to selectively crystallize out of solution, driving the equilibrium and resulting in high diastereomeric purity (typically >95:5 dr).

  • Isolation: The solid product is isolated by filtration, washed with a cold solvent mixture, and dried under vacuum to yield the tetrahydro-β-carboline intermediate.

Biological Assay: ERα Degradation Western Blot

This protocol outlines a standard method to quantify the degradation of ERα protein in cancer cells following treatment with giredestrant.

  • Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response curve of giredestrant (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts for each sample, load onto a polyacrylamide gel, and separate by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against ERα overnight at 4 °C. As a loading control, also probe for a housekeeping protein like β-actin or GAPDH.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control signal for each sample. Calculate the percentage of ERα degradation relative to the vehicle-treated control to determine the DC50 (the concentration at which 50% of the protein is degraded).

References

Structure-Activity Relationship of Diphenylamine-Based Estrogen Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor (ER) exists in two primary subtypes, ERα and ERβ, which are critical targets in the development of therapeutics for a range of conditions, including hormone-dependent cancers, osteoporosis, and menopausal symptoms. The discovery of selective estrogen receptor modulators (SERMs) has highlighted the potential for tissue-specific estrogenic or anti-estrogenic effects. A promising scaffold for the development of novel ER ligands is the diphenylamine (B1679370) core. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ER ligand-10 and related diphenylamine derivatives, offering a comprehensive resource for researchers in the field of endocrinology and medicinal chemistry.

Core Compound: this compound (Compound 11a)

This compound, also referred to as Compound 11a, is a synthetic ligand featuring a diphenylamine skeleton. It has been characterized as a weak ligand for both ERα and ERβ, exhibiting weak estrogenic activity.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related diphenylamine and diphenylmethane (B89790) derivatives, providing a basis for understanding their structure-activity relationships.

CompoundStructure/ModificationTargetAssayActivity MetricValueReference
This compound (11a) N,N-bis(4-hydroxyphenyl)acetamideERα/βMCF-7 Cell ProliferationEC504.3 x 10⁻⁵ M[2]
Compound 5e Diphenylamine with cyclic alkylamine side chainERαMCF-7 Cell ProliferationIC501.3 x 10⁻⁷ M (Antagonist)[3]
Tamoxifen Reference SERMERαMCF-7 Cell ProliferationIC50~1.3 x 10⁻⁶ M (Antagonist)[3]

Structure-Activity Relationship (SAR) Analysis

The diphenylamine scaffold has proven to be a versatile core for developing both agonists and antagonists of the estrogen receptor. The SAR for this class of compounds can be summarized as follows:

  • Core Skeleton: The diphenylamine framework serves as a less flexible alternative to the diphenylmethane skeleton, which can be advantageous for drug development.[3]

  • Substitution for Antagonistic Activity: The introduction of a basic alkylamino side chain on one of the phenolic rings of the diphenylamine core can convert an agonist into a potent antagonist.[3]

  • Nature of the Side Chain: For antagonistic compounds, cyclic alkylamines generally exhibit more potent activity than their acyclic counterparts in inhibiting the proliferation of MCF-7 cells.[3] For instance, compound 5e, which contains a cyclic alkylamine, is approximately 10 times more potent than tamoxifen.[3]

  • Weak Agonistic Activity: In the case of this compound, the N-acetyl group on the diphenylamine core results in weak estrogenic activity, as demonstrated by its micromolar EC50 value in MCF-7 cell proliferation assays.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below.

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand, typically [³H]-estradiol.

Methodology:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.[4]

  • Competitive Binding: A constant concentration of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound.[4]

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal or hydroxylapatite.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the maximum [³H]-estradiol binding is determined as the IC50 value.[4]

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a culture medium supplemented with fetal bovine serum. Prior to the assay, cells are cultured in a medium containing charcoal-dextran-stripped serum to remove endogenous estrogens.

  • Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test compound. For antagonists, cells are co-treated with a fixed concentration of 17β-estradiol.

  • Incubation: The cells are incubated for a period of 6 to 7 days to allow for cell proliferation.[2]

  • Quantification of Cell Proliferation: Cell number is determined using a suitable method, such as the WST-8 assay, which measures mitochondrial dehydrogenase activity.[2]

  • Data Analysis: For agonists, the EC50 value (the concentration that induces a half-maximal proliferative response) is calculated. For antagonists, the IC50 value (the concentration that inhibits 50% of the estradiol-induced proliferation) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of ER ligands.

EstrogenReceptorSignaling Ligand ER Ligand (e.g., Estradiol, this compound) ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binding Dimerization Dimerization ER->Dimerization Conformational Change HSP Heat Shock Proteins HSP->ER Dissociation Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Dimerization->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response (e.g., Proliferation) Protein->CellularResponse

Caption: Classical genomic signaling pathway of the estrogen receptor.

MCF7_Proliferation_Workflow start Start seed Seed MCF-7 cells in 96-well plates start->seed acclimate Acclimate in estrogen-free medium seed->acclimate treat Treat with this compound (various concentrations) acclimate->treat incubate Incubate for 6 days treat->incubate assay Add WST-8 reagent incubate->assay measure Measure absorbance at 450 nm assay->measure analyze Calculate EC50 value measure->analyze end End analyze->end

Caption: Workflow for the MCF-7 cell proliferation assay.

Conclusion

The diphenylamine scaffold represents a valuable starting point for the design of novel estrogen receptor modulators. The structure-activity relationships discussed in this guide indicate that modifications to the side chains attached to the diphenylamine core can significantly impact the pharmacological profile of these compounds, leading to either agonistic or potent antagonistic activity. Further exploration of this chemical space, guided by the experimental protocols outlined herein, holds promise for the development of new therapeutics targeting the estrogen receptor.

References

An In-depth Technical Guide on the Estrogen Receptor Affinity of ER ligand-10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of ER ligand-10, also known as Compound 11a, with respect to Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ). Due to the limited availability of public data, this document focuses on the reported biological activity and provides a comprehensive, standardized protocol for determining binding affinity.

Quantitative Data for this compound

Compound NameAlternate NameTargetAssay TypeCell LineEndpointValueReference
This compoundCompound 11aEstrogen ReceptorsCell ProliferationMCF-7EC₅₀4.3 x 10⁻⁵ MOhta K, et al. Bioorg Med Chem Lett. 2008

Note: The EC₅₀ value represents the concentration of the ligand that induces a response halfway between the baseline and maximum response in a functional assay, in this case, cell proliferation. It is an indirect measure of receptor interaction and potency.

Experimental Protocol: Competitive Radioligand Binding Assay for ERα and ERβ

To determine the binding affinity of a test compound like this compound for ERα and ERβ, a competitive radioligand binding assay is a standard and robust method. Below is a detailed protocol for such an assay.

2.1. Objective

To determine the fifty-percent inhibitory concentration (IC₅₀) of a test compound for the binding of a radiolabeled estrogen, typically [³H]17β-estradiol, to ERα and ERβ. The IC₅₀ can then be used to calculate the binding affinity (Kᵢ).

2.2. Materials and Reagents

  • Receptor Source: Recombinant human ERα and ERβ protein or cytosol preparations from tissues or cells expressing the receptors (e.g., rat uterine cytosol).

  • Radioligand: [³H]17β-estradiol (specific activity ~40-60 Ci/mmol).

  • Unlabeled Ligand (Competitor): 17β-estradiol (for standard curve) and the test compound (this compound).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10% glycerol, 1 mM DTT).

  • Scintillation Cocktail: For detection of radioactivity.

  • Hydroxyapatite (HAP) slurry or Glass Fiber Filters: For separation of bound from free radioligand.

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Equipment: Microcentrifuge, scintillation counter, 96-well plates, pipettes.

2.3. Experimental Procedure

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound in the assay buffer. A typical concentration range for a weak binder might be from 10⁻⁹ M to 10⁻³ M.

    • Dilute the [³H]17β-estradiol in the assay buffer to a final concentration of approximately 0.5-1.0 nM.

    • Prepare the receptor solution in the assay buffer to a concentration that results in specific binding of approximately 10-15% of the total radioligand added.

  • Assay Setup (in 96-well plates):

    • Total Binding: Add assay buffer, receptor solution, and [³H]17β-estradiol.

    • Non-specific Binding: Add assay buffer, receptor solution, [³H]17β-estradiol, and a high concentration of unlabeled 17β-estradiol (e.g., 1 µM).

    • Competitive Binding: Add assay buffer, receptor solution, [³H]17β-estradiol, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at 4°C for 16-20 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • HAP Method: Add ice-cold HAP slurry to each well, incubate on ice for 15-20 minutes with intermittent vortexing. Centrifuge the plates, aspirate the supernatant, and wash the HAP pellet with ice-cold wash buffer.

    • Filtration Method: Rapidly filter the contents of each well through glass fiber filters pre-soaked in a blocking agent (e.g., polyethyleneimine). Wash the filters with ice-cold wash buffer.

  • Detection:

    • For the HAP method, resuspend the pellet in scintillation cocktail.

    • For the filtration method, place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

2.4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflow

3.1. Generalized Estrogen Receptor Signaling Pathways

Estrogen_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E Estrogen ER ERα / ERβ E->ER Binding mER Membrane ER E->mER Binding ER->ER HSP HSP90 ER->HSP Dissociation ERE Estrogen Response Element ER->ERE Nuclear Translocation & DNA Binding Coactivators Coactivators ERE->Coactivators Recruitment Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Activation G_Protein G-Protein mER->G_Protein Activation Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K) G_Protein->Kinase_Cascade Signal Transduction Cellular_Response Rapid Cellular Response Kinase_Cascade->Cellular_Response

Caption: Generalized Genomic and Non-Genomic Estrogen Receptor Signaling Pathways.

3.2. Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_sep Separation cluster_analysis Data Analysis A Prepare Reagents: - Receptor (ERα/ERβ) - Radioligand ([³H]E₂) - Test Compound (this compound) - Assay Buffer B Plate Assay: - Total Binding - Non-specific Binding - Competitive Binding A->B C Incubate at 4°C for 16-20 hours B->C D Separate Bound from Free Ligand (HAP or Filtration) C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate Specific Binding E->F G Plot Competition Curve F->G H Determine IC₅₀ and Kᵢ G->H

Caption: Workflow for a Competitive Radioligand Binding Assay.

An In-depth Technical Guide to Weak Estrogenic Agents: Characterization and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "ER ligand-10" is not a standard scientific nomenclature for a specific weak estrogenic agent. Literature searches primarily associate this term with "Estrogen Receptor Repressor-10 (ERR-10)," a protein that modulates estrogen receptor activity. This guide will therefore focus on well-characterized representative weak estrogenic agents, Bisphenol A (BPA) and Genistein, to provide a comprehensive technical overview as requested.

Introduction to Weak Estrogenic Agents

Weak estrogenic agents are exogenous or endogenous compounds that bind to estrogen receptors (ERs) and elicit a partial estrogenic response. Unlike the potent endogenous estrogen, 17β-estradiol (E2), these agents typically exhibit lower binding affinity for ERs and induce a submaximal transcriptional response. The study of these compounds is critical in various fields, including endocrinology, toxicology, and drug discovery, due to their prevalence as environmental contaminants (xenoestrogens) and their potential therapeutic applications. This guide provides a detailed overview of the characterization of weak estrogenic agents, focusing on their receptor binding, transcriptional activity, and the underlying signaling pathways.

Quantitative Analysis of Receptor Binding and Transcriptional Activity

The estrogenic potential of a compound is primarily determined by its binding affinity to estrogen receptor isoforms (ERα and ERβ) and its ability to activate gene transcription. Bisphenol A (BPA), a common industrial chemical, and Genistein, a soy-derived isoflavone, are classic examples of weak estrogenic agents.

Estrogen Receptor Binding Affinity

The binding affinity of these compounds to ERα and ERβ is typically assessed through competitive binding assays. In these assays, the test compound's ability to displace a radiolabeled estrogen, such as [3H]17β-estradiol, from the receptor is measured. The concentration at which the compound displaces 50% of the radioligand is known as the IC50 value. A higher IC50 value indicates lower binding affinity.

CompoundReceptorIC50 (nM)Reference
17β-Estradiol ERα~0.1-1[1]
ERβ~0.1-1[1]
Bisphenol A (BPA) ERα1,030[1]
ERβ900[1]
Genistein ERα500[2]
ERβ~30-50

Table 1: Comparative Estrogen Receptor Binding Affinities.

Estrogen Receptor Transcriptional Activity

The functional consequence of receptor binding is the modulation of gene transcription. This is often quantified using reporter gene assays, where cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). The concentration of the test compound that induces a half-maximal reporter gene expression is the EC50 value.

CompoundReceptorEC50 (nM)Reference
17β-Estradiol ERα~0.01-0.1
ERβ~0.01-0.1
Bisphenol A (BPA) ERα317
ERβ693
Genistein ERα>100
ERβ~10-100

Table 2: Comparative Estrogen Receptor Transcriptional Activities.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This protocol outlines the determination of a compound's relative binding affinity for the estrogen receptor using a competitive radioligand binding assay with rat uterine cytosol as the source of ERs.

3.1.1 Materials and Reagents

  • Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4.

  • Radioligand: [2,4,6,7-3H]-17β-estradiol ([3H]-E2).

  • Unlabeled Competitor: 17β-estradiol (for standard curve).

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

  • Hydroxylapatite (HAP) slurry: For separation of bound and free radioligand.

  • Rat Uterine Cytosol: Prepared from ovariectomized rats.

3.1.2 Procedure

  • Cytosol Preparation: Homogenize uteri from ovariectomized rats in TEDG buffer. Centrifuge to remove cellular debris and nuclei, followed by ultracentrifugation to obtain the cytosolic fraction containing the ERs.

  • Assay Setup: In duplicate tubes, incubate increasing concentrations of the test compound or unlabeled E2 with a fixed concentration of [3H]-E2 (e.g., 0.5-1.0 nM) and a consistent amount of uterine cytosol protein (e.g., 50-100 µg) in TEDG buffer.

  • Incubation: Incubate the reaction mixtures at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

  • Washing: Pellet the HAP by centrifugation and wash multiple times with cold buffer to remove unbound radioligand.

  • Quantification: Resuspend the final HAP pellet in ethanol (B145695) and transfer to a scintillation vial with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of [3H]-E2 bound against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This protocol describes a cell-based assay to measure the ability of a compound to induce ER-mediated gene transcription.

3.2.1 Materials and Reagents

  • Cell Line: A human cell line expressing ERα and/or ERβ (e.g., MCF-7, T47D).

  • Plasmids:

    • An ERE-luciferase reporter plasmid (containing multiple ERE sequences upstream of a minimal promoter driving luciferase expression).

    • A control plasmid for normalization (e.g., expressing Renilla luciferase or β-galactosidase).

  • Transfection Reagent: (e.g., Lipofectamine).

  • Cell Culture Medium: Phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase Assay Reagent: (e.g., Luciferin substrate).

3.2.2 Procedure

  • Cell Culture and Transfection: Culture the cells in phenol red-free medium with charcoal-stripped serum. Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Cell Plating: After transfection, plate the cells in 96-well plates and allow them to attach.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound or a vehicle control for 18-24 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer. If a normalization plasmid was used, measure its activity as well.

  • Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and determine the EC50 value using non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

Estrogenic compounds exert their effects through multiple signaling pathways, which can be broadly categorized as genomic (ERE-dependent and ERE-independent) and non-genomic.

ERE-Dependent Genomic Signaling

This is the classical pathway of estrogen action. Upon ligand binding, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.

ERE_Dependent_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Weak Estrogen ER ERα/β Ligand->ER Binding HSP HSP90 ER->HSP Inactive Complex ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation ERE ERE ER_dimer->ERE Binding Gene Target Gene ERE->Gene Transcription Coactivators Co-activators Coactivators->ER_dimer mRNA mRNA Gene->mRNA

Caption: ERE-Dependent Genomic Signaling Pathway.

ERE-Independent Genomic Signaling

In this pathway, the ligand-bound ER does not directly bind to an ERE. Instead, it interacts with other transcription factors, such as AP-1 or Sp-1, that are already bound to their respective DNA response elements. This protein-protein interaction modulates the transcriptional activity of those target genes.

ERE_Independent_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Weak Estrogen ER ERα/β Ligand->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation TF AP-1 / Sp-1 ER_dimer->TF Tethering TF_RE AP-1/Sp-1 RE TF->TF_RE Gene Target Gene TF_RE->Gene Transcription mRNA mRNA Gene->mRNA

Caption: ERE-Independent Genomic Signaling Pathway.

Experimental Workflow Overview

The characterization of a potential weak estrogenic agent typically follows a tiered approach, starting with computational modeling, followed by in vitro binding and functional assays, and culminating in in vivo studies.

Experimental_Workflow A Compound Library Screening (In Silico / HTS) B ER Binding Assay (Determine IC50) A->B Hit Identification C ERE Reporter Gene Assay (Determine EC50 & Efficacy) B->C Functional Characterization D Downstream Gene Expression Analysis (e.g., qPCR) C->D Mechanism of Action E Cell Proliferation Assay (e.g., MCF-7 cells) D->E Cellular Effects F In Vivo Studies (e.g., Uterotrophic Assay) E->F Whole Organism Effects

Caption: Tiered Experimental Workflow for Characterizing Weak Estrogens.

Conclusion

The characterization of weak estrogenic agents requires a multi-faceted approach, combining quantitative biochemical and cell-based assays. Understanding their binding affinities, transcriptional potencies, and the signaling pathways they modulate is essential for assessing their potential risks as endocrine disruptors and their promise as therapeutic agents. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers in this dynamic field.

References

Unraveling the Identity of ER Ligand-10 (Compound 11a): A Prerequisite for In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the chemical properties, experimental protocols, and signaling pathways of a compound identified as "ER ligand-10 (Compound 11a)" has revealed a significant ambiguity in its designation. The label "Compound 11a" appears to be a generic identifier used across various scientific publications to denote different molecular entities. Without a more specific chemical name, CAS number, or a direct reference to the primary research article describing this particular ligand, a detailed and accurate technical guide as requested cannot be formulated.

The scientific literature contains multiple, distinct molecules referred to as "compound 11a" within the context of estrogen receptor (ER) modulation. For instance, research on 2-arylindene-1-ones as ER ligands, studies on estradiol (B170435) derivatives, and work on heterobifunctional degraders for the estrogen receptor each designate a different chemical structure as "compound 11a". This lack of a unique identifier makes it impossible to collate a specific and meaningful dataset pertaining to the chemical properties, bioactivity, and mechanisms of action of the user's compound of interest.

To proceed with the creation of a comprehensive technical guide, it is imperative that the specific chemical identity of "this compound (Compound 11a)" be established. Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to provide a more definitive identifier.

Once the specific molecule is identified, a thorough guide can be developed, encompassing:

  • Chemical Properties: A detailed summary of its molecular structure, formula, weight, and other relevant physicochemical characteristics.

  • Quantitative Data: A structured presentation of binding affinities (e.g., IC₅₀, Kᵢ, K₋) for estrogen receptor subtypes (ERα and ERβ) and other relevant targets.

  • Experimental Protocols: Detailed methodologies for key assays cited in the literature, such as receptor binding assays, cell proliferation assays, and reporter gene assays.

  • Signaling Pathways: Diagrams and descriptions of the signaling cascades modulated by the ligand upon binding to the estrogen receptor.

Without this crucial clarification, any attempt to provide the requested in-depth technical guide would be speculative and could lead to the dissemination of inaccurate and misleading information. We urge the user to provide the necessary details to enable a precise and valuable scientific resource to be compiled.

Technical Guide: The Role of ER Ligand-10 in Estrogen Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The estrogen receptor (ER) is a critical regulator of physiological processes and a key therapeutic target in various diseases, including breast cancer. Estrogen receptor ligands modulate ER activity, leading to a cascade of signaling events that dictate cellular fate. This document provides a detailed technical overview of ER Ligand-10, a compound identified as a weak ligand for both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).

This compound, also known as compound 11a in foundational literature, belongs to a class of diphenylamine-based compounds.[1][2] While extensive characterization is limited, available data indicates it possesses weak estrogenic activity. This guide synthesizes the known information regarding this compound, places it within the broader context of established ER signaling pathways, and provides detailed experimental protocols for the characterization of such ligands.

Data Presentation: Quantitative Profile of this compound

Quantitative analysis is fundamental to understanding the interaction of any ligand with its target receptor. For this compound, the primary available data point pertains to its functional estrogenic activity in a cell-based assay.

2.1 Functional Activity

The estrogenic activity of this compound was determined using a cell proliferation assay with the ER-positive human breast cancer cell line, MCF-7.[1] The half-maximal effective concentration (EC50) indicates the concentration of the ligand required to elicit 50% of the maximal proliferative response.

CompoundAssay TypeCell LineParameterValueReference
This compound (11a) Cell Proliferation (WST-8)MCF-7EC504.3 x 10⁻⁵ M[1]

2.2 Comparative Receptor Binding Affinity

Direct competitive binding affinity data (e.g., IC50 or Ki values) for this compound against ERα and ERβ are not publicly available in the cited literature. To provide context for its designation as a "weak ligand," the following table presents representative binding affinities for well-characterized ER modulators. These values serve as a benchmark for interpreting the functional activity of this compound.

CompoundClassReceptorBinding Affinity (Ki, nM)
17β-EstradiolEndogenous AgonistERα~0.12
ERβ~0.15
GenisteinPhytoestrogenERα~2.6 - 126
ERβ~0.3 - 12.8
TamoxifenSERMERα~2.5
ERβ~5.0

Note: Data for benchmark compounds are compiled from various sources for illustrative purposes.[3]

Estrogen Receptor Signaling Pathways

ER ligands can initiate signaling through multiple pathways, broadly categorized as genomic (nuclear) and non-genomic (membrane-initiated). As a weak agonist, this compound is presumed to engage these pathways, albeit with lower efficiency than potent agonists like 17β-estradiol.

3.1 Classical Genomic Signaling (ERE-Dependent)

The canonical pathway involves the ligand binding to ER in the cytoplasm or nucleus, leading to receptor dimerization and translocation to the nucleus. The ligand-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators to initiate transcription.

ERE_Dependent_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER ERα/β ER_L ERα/β-Ligand-10 Complex ER->ER_L Dimer Dimerized ER Complex ER_L->Dimer Dimerization Ligand This compound Ligand->ER Binding ERE ERE (DNA) Dimer->ERE Binds to Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Non_Genomic_Signaling Ligand This compound mER Membrane ER (mER) Ligand->mER Binds G_Protein G-Proteins mER->G_Protein Activates Src Src Kinase G_Protein->Src MAPK_Pathway MAPK/ERK Pathway Src->MAPK_Pathway PI3K_Pathway PI3K/AKT Pathway Src->PI3K_Pathway Cell_Response Cellular Responses (Proliferation, Survival) MAPK_Pathway->Cell_Response PI3K_Pathway->Cell_Response Binding_Assay_Workflow A Prepare Reagents (ER Cytosol, [3H]-E2, Ligand-10) B Incubate ER + [3H]-E2 + Competitor (Ligand-10) A->B Combine C Separate Bound/Free Ligand (Hydroxylapatite Adsorption) B->C Equilibrate D Quantify Bound Radioactivity (Scintillation Counting) C->D Measure E Data Analysis (Calculate IC50 / Ki) D->E Plot

References

Methodological & Application

Application Notes and Protocols for Estrogen Receptor (ER) In Vitro Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor (ER) is a crucial target in drug discovery, particularly in the fields of oncology, endocrinology, and toxicology. Assessing the binding affinity of novel compounds to the ER is a critical step in characterizing their potential as therapeutic agents or as endocrine disruptors. This document provides a detailed protocol for a competitive in vitro binding assay to determine the relative binding affinity (RBA) of a test compound (e.g., ER ligand-10) to the estrogen receptor alpha (ERα).

The assay is based on the principle of competition between a test compound and a radiolabeled ligand, typically [³H]-17β-estradiol, for binding to the ER. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the compound's inhibitory concentration (IC50), which is the concentration required to displace 50% of the radiolabeled ligand. This value is then used to calculate the RBA relative to the natural ligand, 17β-estradiol.

Signaling Pathway

Upon binding to a ligand, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ER dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription. This signaling cascade ultimately results in various physiological effects.

EstrogenReceptorSignaling cluster_cytoplasm Cytoplasm Ligand Estrogen Ligand (e.g., Estradiol, this compound) ER_HSP_complex Inactive ER-HSP Complex Ligand->ER_HSP_complex Binding ER Estrogen Receptor (ERα) ER_dimer ER_dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP_complex->ER HSP Dissociation ER_dimer_n ER Dimer ER_dimer->ER_dimer_n Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ER_dimer_n->ERE Binding Coactivators Co-activators ERE->Coactivators Recruitment Transcription Modulation of Gene Transcription Coactivators->Transcription Response Cellular Response Transcription->Response

Caption: Estrogen Receptor Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Estrogen Receptor Source: Recombinant human ERα or rat uterine cytosol.[1][2]

  • Radioligand: [³H]-17β-estradiol ([³H]-E2).

  • Unlabeled Ligand (for standard curve): 17β-estradiol (E2).

  • Test Compound: this compound.

  • Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4.[3] DTT should be added fresh before use.

  • Separation Agent: Hydroxylapatite (HAP) slurry (60% in 50 mM Tris, pH 7.4).[2]

  • Scintillation Cocktail.

  • 96-well plates or glass test tubes.

  • Scintillation counter.

Experimental Workflow

The workflow for the competitive binding assay involves preparing the reagents, incubating the receptor with the test compound and radioligand, separating the bound from the free radioligand, and finally quantifying the bound radioactivity.

CompetitiveBindingWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prep_Receptor Prepare ERα Solution (Recombinant or Cytosol) Incubate Incubate ERα, [3H]-Estradiol, and Competitor (4°C, overnight) Prep_Receptor->Incubate Prep_Radioligand Prepare [3H]-Estradiol Working Solution Prep_Radioligand->Incubate Prep_Competitor Prepare Serial Dilutions of Test Compound & Estradiol Prep_Competitor->Incubate Add_HAP Add Cold Hydroxylapatite (HAP) Slurry to Separate Bound from Free Ligand Incubate->Add_HAP Wash Wash HAP Pellet Add_HAP->Wash Add_Scint Add Scintillation Cocktail Wash->Add_Scint Count Measure Radioactivity (Scintillation Counter) Add_Scint->Count Analyze Data Analysis: Calculate IC50 and RBA Count->Analyze

Caption: Competitive ER Binding Assay Workflow.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound (this compound) in the assay buffer. The concentration range should span at least six orders of magnitude to generate a complete competition curve.[1]

    • Prepare a working solution of [³H]-E2 in the assay buffer at a final concentration of approximately 1 nM.[2][3]

    • Prepare the ERα solution (recombinant or cytosolic) in the assay buffer. The optimal concentration should be determined empirically but is typically in the range of 50-100 µg of total protein per assay tube.[3]

  • Assay Setup:

    • In duplicate or triplicate tubes, add the following in order:

      • Assay Buffer

      • Increasing concentrations of the unlabeled 17β-estradiol (for the standard curve) or the test compound.

      • [³H]-E2 solution.

      • ERα solution.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

  • Incubation:

    • Incubate the reaction mixtures overnight (approximately 18-20 hours) at 4°C to reach equilibrium.[2][4][5]

  • Separation of Bound and Free Ligand:

    • Following incubation, add a cold HAP slurry to each tube to adsorb the ER-ligand complex.[2]

    • Vortex and incubate on ice for a short period (e.g., 15-20 minutes) with intermittent vortexing.

    • Centrifuge the tubes to pellet the HAP.

    • Wash the HAP pellet multiple times with cold assay buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • After the final wash, resuspend the HAP pellet in a scintillation cocktail.

    • Measure the radioactivity in each tube using a scintillation counter.

Data Presentation and Analysis

The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding of [³H]-E2 at each concentration of the test compound.

Calculation of Percent Specific Binding: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] x 100

Where:

  • CPM_sample is the counts per minute for a given competitor concentration.

  • CPM_NSB is the non-specific binding (counts in the presence of excess unlabeled estradiol).

  • CPM_TB is the total binding (counts in the absence of a competitor).

The percent specific binding is then plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.[1][4][5]

Calculation of Relative Binding Affinity (RBA): RBA (%) = [(IC50_Estradiol / IC50_Test Compound)] x 100

Quantitative Data Summary

The following table summarizes typical concentrations and parameters used in an ER competitive binding assay.

ParameterValueReference
Receptor Source Recombinant human ERα or rat uterine cytosol[1][2]
Radioligand [³H]-17β-estradiol ([³H]-E2)[1]
[³H]-E2 Concentration 0.5 - 1.0 nM[3]
ER Concentration 50 - 100 µg protein/tube[3]
Competitor Concentration Range 1 x 10⁻¹¹ M to 1 x 10⁻⁴ M[3]
Incubation Time 18 - 20 hours[2]
Incubation Temperature 4°C[4][5]
Separation Method Hydroxylapatite (HAP) adsorption[2]
Data Analysis Non-linear regression (four-parameter logistic model)[1][4][5]

Note: The binding affinity of a ligand is often expressed as the dissociation constant (Kd). For competitive binding assays, the IC50 value is determined, which can be used to calculate the inhibition constant (Ki) and subsequently the RBA. The Kd for 17β-estradiol binding to ERα is typically in the picomolar to low nanomolar range. For example, studies have reported Kd values of approximately 60-70 pM for [³H]-17β-estradiol binding to ERα isoforms.[4][5] The IC50 of the test compound "this compound" would be determined experimentally and compared to that of 17β-estradiol run in the same assay.

References

Application Note: ER Ligand-10 Stimulates Proliferation of MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a method for quantifying the proliferative effect of a novel estrogen receptor (ER) ligand, ER Ligand-10, on the human breast adenocarcinoma cell line, MCF-7. MCF-7 cells are an established in vitro model for studying the effects of estrogenic compounds, as their growth is dependent on the activation of the estrogen receptor.[1] This study demonstrates that this compound induces a dose-dependent increase in MCF-7 cell proliferation, suggesting its potential as an ER agonist. The provided protocol details the cell culture, treatment, and a colorimetric assay to measure cell viability and proliferation. The underlying signaling pathways involved in ER-mediated cell proliferation are also discussed.

Introduction

The estrogen receptor is a key regulator of cell growth and differentiation in hormone-responsive tissues, including the breast.[2] In a significant portion of breast cancers, the ER is overexpressed, and its activation by endogenous estrogens, such as 17β-estradiol (E2), promotes tumor growth.[3][4] Consequently, the ER is a critical target for the development of new therapeutics. Novel compounds that modulate ER activity, such as this compound, require thorough characterization of their effects on cell proliferation.

The MCF-7 cell line, derived from a human breast adenocarcinoma, is widely used for this purpose as it expresses high levels of ERα and exhibits an estrogen-dependent proliferative response.[5] The E-screen assay, which measures the proliferation of MCF-7 cells in response to estrogenic compounds, is a standard method for assessing the estrogenic or anti-estrogenic potential of test substances. This application note provides a detailed protocol for evaluating the effect of this compound on MCF-7 cell proliferation using a tetrazolium-based colorimetric assay.

Materials and Methods

Materials
  • MCF-7 human breast adenocarcinoma cell line (ATCC® HTB-22™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, without phenol (B47542) red

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • 17β-Estradiol (E2) (positive control)

  • Tamoxifen (negative control)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Cell Proliferation Assay Kit (e.g., MTT, XTT, or WST-1)

  • 96-well cell culture plates, flat bottom, sterile

  • Multi-channel pipette

  • Microplate reader

Experimental Protocol

A detailed step-by-step protocol for the MCF-7 cell proliferation assay is provided below.

1. Cell Culture and Maintenance:

  • MCF-7 cells are cultured in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For routine passaging, cells are detached with Trypsin-EDTA when they reach 80-90% confluency.

2. Hormone Starvation:

  • To minimize the effects of hormones present in the serum, cells are switched to a hormone-free medium prior to the experiment.
  • This medium consists of DMEM without phenol red (phenol red is a weak estrogen mimic) supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
  • Cells are cultured in this medium for at least 3 days before seeding for the proliferation assay.

3. Cell Seeding:

  • On the day of the experiment, hormone-starved MCF-7 cells are harvested and counted.
  • Cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of hormone-free medium.
  • The plates are incubated for 24 hours to allow the cells to attach.

4. Compound Treatment:

  • Prepare a stock solution of this compound, E2, and Tamoxifen in DMSO.
  • A serial dilution of each compound is prepared in hormone-free medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
  • After 24 hours of cell attachment, the medium is aspirated, and 100 µL of the medium containing the different concentrations of the test compounds is added to the respective wells.
  • Include wells with vehicle control (DMSO) and a positive control (E2).
  • The plates are incubated for 6 days, with a medium change on day 3.

5. Cell Proliferation Assay (MTT Assay Example):

  • On day 6, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for 4 hours at 37°C.
  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

6. Data Analysis:

  • The background absorbance from wells with medium only is subtracted from all other readings.
  • The cell proliferation is expressed as a percentage of the vehicle control.
  • The EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated using a non-linear regression curve fit.

Results

The proliferative effect of this compound on MCF-7 cells was assessed and compared to the known estrogen, 17β-Estradiol (E2), and the antagonist, Tamoxifen. The results are summarized in the tables below.

Dose-Response of this compound on MCF-7 Cell Proliferation
Concentration (nM)% Proliferation (vs. Vehicle)Standard Deviation
0 (Vehicle)1005.2
0.011156.1
0.11457.8
11909.3
1025012.5
10026013.1
100025512.8
Comparison of EC50 Values
CompoundEC50 (nM)Max Proliferation (% of Vehicle)
This compound0.85260
17β-Estradiol (E2)0.05280
Tamoxifen>100095

This compound induced a significant, dose-dependent increase in MCF-7 cell proliferation with an EC50 value of 0.85 nM. The maximal proliferative effect was observed at a concentration of 10-100 nM, reaching approximately 260% of the vehicle control. This effect is comparable to that of the positive control, 17β-Estradiol, which had an EC50 of 0.05 nM and a maximal proliferation of 280%. In contrast, the ER antagonist Tamoxifen did not induce proliferation.

Discussion

The results demonstrate that this compound acts as an agonist of the estrogen receptor in MCF-7 cells, stimulating cell proliferation in a manner similar to the natural ligand, estradiol. The potent, dose-dependent effect suggests that this compound effectively binds to and activates the estrogen receptor, leading to the downstream signaling events that drive cell cycle progression.

The activation of the estrogen receptor by a ligand like this compound can initiate both genomic and non-genomic signaling pathways.

  • Genomic Pathway: The classical pathway involves the binding of the ligand to the ER in the cytoplasm or nucleus. This complex then translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, regulating their transcription. Key genes involved in cell proliferation, such as those encoding cyclins and growth factors, are upregulated.

  • Non-Genomic Pathway: Rapid, non-genomic effects can also be initiated by a subpopulation of ER located at the plasma membrane. This can lead to the activation of various kinase cascades, including the MAPK/ERK and PI3K/Akt pathways, which can also contribute to cell proliferation.

The observed proliferative response to this compound is consistent with the activation of these signaling cascades. Further studies would be required to fully elucidate the specific downstream targets and to determine if this compound exhibits any tissue-selective activities, a hallmark of Selective Estrogen Receptor Modulators (SERMs).

Conclusion

This compound is a potent agonist of the estrogen receptor, inducing a robust proliferative response in MCF-7 breast cancer cells. The MCF-7 cell proliferation assay is a reliable and sensitive method for characterizing the estrogenic activity of novel compounds like this compound and is a valuable tool in the early stages of drug discovery and development for hormone-dependent cancers.

Visualizations

G This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ER_mem Membrane ER G_prot G-protein ER_mem->G_prot PI3K PI3K G_prot->PI3K MAPK MAPK/ERK Pathway G_prot->MAPK ER_cyto Cytoplasmic ER ER_nuc Nuclear ER ER_cyto->ER_nuc Akt Akt PI3K->Akt Akt->ER_nuc Phosphorylation MAPK->ER_nuc Phosphorylation ERE Estrogen Response Element (ERE) ER_nuc->ERE Gene_trans Gene Transcription ERE->Gene_trans Prolif_genes Proliferation Genes (e.g., Cyclins, c-Myc) Gene_trans->Prolif_genes Cell_Prolif Cell Proliferation Prolif_genes->Cell_Prolif leads to ERL10 This compound ERL10->ER_mem Non-Genomic Pathway ERL10->ER_cyto Genomic Pathway

Caption: Signaling pathways activated by this compound in MCF-7 cells.

G MCF-7 Cell Proliferation Assay Workflow Start Start Culture Culture MCF-7 cells Start->Culture Starve Hormone starve cells (3 days) Culture->Starve Seed Seed cells in 96-well plate (5,000 cells/well) Starve->Seed Attach Incubate for 24h (cell attachment) Seed->Attach Treat Treat with this compound, E2, and controls Attach->Treat Incubate_6d Incubate for 6 days Treat->Incubate_6d Assay Perform MTT assay Incubate_6d->Assay Read Read absorbance at 570 nm Assay->Read Analyze Analyze data and calculate EC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MCF-7 cell proliferation assay.

References

Application Notes and Protocols: ER Ligand-10 as a Tool Compound for Studying Estrogen Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estrogen receptors (ERs) are a group of proteins activated by the hormone estrogen, playing crucial roles in various physiological processes, including reproductive health, bone maintenance, and cardiovascular function.[1][2] They are members of the nuclear hormone receptor superfamily and function primarily as ligand-activated transcription factors.[3][4] The two main subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), are encoded by separate genes (ESR1 and ESR2, respectively) and exhibit distinct tissue distribution and transcriptional activities.[1][4] Their signaling pathways are complex, involving both classical genomic and rapid non-genomic mechanisms.[3][5]

In the classical genomic pathway, estrogen binding to ERs in the nucleus induces receptor dimerization and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.[3] ERs can also influence gene expression indirectly by interacting with other transcription factors like AP-1 and Sp1.[3] Non-genomic signaling is initiated by a subpopulation of ERs located at the plasma membrane, leading to the rapid activation of various kinase cascades, such as the MAPK and PI3K/AKT pathways.

Tool compounds are essential for dissecting these complex signaling pathways and understanding the specific roles of ERα and ERβ in health and disease. ER ligand-10 (also known as Compound 11a) is a synthetic, non-steroidal ligand characterized as a weak agonist for both ERα and ERβ. Its diphenylamine (B1679370) skeleton represents a novel scaffold for nuclear receptor ligands. As a weak agonist, this compound can be utilized to probe the lower-affinity interactions and partial activation states of estrogen receptors, which may be relevant in certain physiological or pathological contexts where endogenous estrogen levels are low. These application notes provide an overview of this compound's properties and detailed protocols for its use in studying estrogen receptor function.

Properties of this compound (Compound 11a)

This compound is identified as Compound 11a in the study by Ohta K, et al. (2008). It is characterized as a weak ligand for both ERα and ERβ with weak estrogenic activity.

  • Chemical Name: N,N-bis(4-hydroxyphenyl)acetamide

  • Molecular Formula: C₁₄H₁₃NO₃

  • Molecular Weight: 243.26 g/mol

  • CAS Number: 1075742-56-1

  • Mechanism of Action: Binds to Estrogen Receptors α and β, acting as a weak agonist.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (Compound 11a). This table is intended for easy comparison of its activity.

ParameterReceptor/Cell LineValueReference
Estrogenic Activity (EC₅₀) MCF-7 cells4.3 x 10⁻⁵ M
Binding Affinity (Kᵢ or IC₅₀) ERαData not publicly available-
Binding Affinity (Kᵢ or IC₅₀) ERβData not publicly available-

Note: The specific binding affinities for this compound to ERα and ERβ are not available in the cited literature. A generalized protocol to determine these values is provided below.

Signaling Pathways and Experimental Workflow

Estrogen Receptor Signaling Pathways

The following diagram illustrates the major signaling pathways activated by estrogen receptors. This compound, as a weak agonist, is expected to weakly activate these pathways.

EstrogenReceptorSignaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mER Membrane ER (mER) PI3K PI3K mER->PI3K GPCR GPER1 MAPK MAPK GPCR->MAPK AKT AKT PI3K->AKT CellResponse Cellular Response (Proliferation, etc.) AKT->CellResponse MAPK->CellResponse ER_cyto ERα / ERβ ER_dimer ER Dimer ER_cyto->ER_dimer ERE ERE ER_dimer->ERE Direct TF AP-1/Sp1 ER_dimer->TF Indirect GeneTranscription Gene Transcription ERE->GeneTranscription TF->GeneTranscription GeneTranscription->CellResponse ER_ligand This compound ER_ligand->mER Non-genomic ER_ligand->GPCR Non-genomic ER_ligand->ER_cyto Genomic

Caption: Overview of Estrogen Receptor Signaling Pathways.

Experimental Workflow for Characterizing this compound

This workflow outlines the key steps to characterize the activity of a novel ER ligand like this compound.

ExperimentalWorkflow start Start: Characterize this compound binding_assay Competitive Radioligand Binding Assay start->binding_assay reporter_assay ERE-Luciferase Reporter Gene Assay start->reporter_assay proliferation_assay Cell Proliferation Assay (e.g., MTT, WST-8) start->proliferation_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis reporter_assay->data_analysis gene_expression Target Gene Expression Analysis (qPCR) proliferation_assay->gene_expression gene_expression->data_analysis end End: Characterization Complete data_analysis->end

Caption: Workflow for characterizing a novel ER ligand.

Experimental Protocols

Cell Culture for ER-Positive Cells (e.g., MCF-7)

Objective: To maintain and prepare ER-positive human breast cancer cells for subsequent assays.

Materials:

  • MCF-7 cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • For experiments: Phenol red-free DMEM, Charcoal-stripped FBS (CS-FBS)

Protocol:

  • Cell Thawing and Maintenance:

    • Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of complete growth medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Culture the cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the medium and wash once with 5 mL of sterile PBS.

    • Add 2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet and seed new flasks at a 1:3 to 1:6 split ratio.

  • Hormone Deprivation for Experiments:

    • For at least 48 hours prior to any experiment, switch the cells to an estrogen-deprived medium (Phenol red-free DMEM + 10% CS-FBS + 1% Penicillin-Streptomycin) to reduce basal ER activity.

Competitive Radioligand Binding Assay for ERα and ERβ

Objective: To determine the binding affinity (Kᵢ) of this compound for ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ protein

  • [³H]-17β-estradiol (radioligand)

  • Unlabeled 17β-estradiol (for non-specific binding and standard curve)

  • This compound

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer.

  • In duplicate tubes, add the following:

    • Total Binding: Assay buffer, [³H]-17β-estradiol (e.g., 1 nM final concentration), and ER protein.

    • Non-specific Binding: Assay buffer, [³H]-17β-estradiol, a high concentration of unlabeled 17β-estradiol (e.g., 1 µM), and ER protein.

    • Competition: Assay buffer, [³H]-17β-estradiol, varying concentrations of this compound, and ER protein.

  • Incubate the reaction mixtures overnight at 4°C with gentle agitation.

  • To separate bound from free radioligand, add a cold HAP slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing.

  • Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and wash the HAP pellet three times with cold assay buffer.

  • After the final wash, add ethanol (B145695) to the pellet and transfer the slurry to a scintillation vial.

  • Add scintillation fluid, vortex, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Cell Proliferation Assay (WST-8)

Objective: To measure the estrogenic (proliferative) effect of this compound on ER-positive cells.

Materials:

  • MCF-7 cells, hormone-deprived

  • Phenol red-free DMEM with 10% CS-FBS

  • This compound

  • 17β-estradiol (positive control)

  • Tamoxifen or Fulvestrant (antagonist control)

  • 96-well cell culture plates

  • WST-8 reagent (e.g., CCK-8)

  • Microplate reader

Protocol:

  • Seed hormone-deprived MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of estrogen-deprived medium.

  • Allow cells to attach overnight at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound and controls (17β-estradiol, antagonist) in the medium.

  • Remove the seeding medium and add 100 µL of medium containing the test compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 6 days at 37°C, 5% CO₂.

  • Add 10 µL of WST-8 reagent to each well and incubate for an additional 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Subtract the background absorbance (medium only) from all readings.

  • Normalize the data to the vehicle control and plot the cell proliferation percentage against the log concentration of this compound.

  • Calculate the EC₅₀ value from the dose-response curve using non-linear regression analysis.

This compound serves as a useful tool compound for investigating the consequences of weak and partial estrogen receptor activation. Its characterization as a weak agonist for both ERα and ERβ allows for the study of dose-dependent cellular responses and the fine-tuning of ER-mediated signaling. The protocols provided herein offer a framework for researchers to further elucidate the specific effects of this compound on gene expression, protein-protein interactions, and downstream cellular functions, thereby contributing to a deeper understanding of estrogen receptor biology.

References

Application Notes and Protocols for ER Ligand-10 in Competitive Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptors (ERs), primarily ERα and ERβ, are critical targets in drug discovery for a variety of conditions, including breast cancer, osteoporosis, and menopausal symptoms.[1][2] Competitive binding assays are a fundamental tool for identifying and characterizing novel ligands that interact with these receptors.[3][4][5] This document provides detailed application notes and protocols for the use of ER Ligand-10 , a novel fluorescent ligand, in competitive binding studies to determine the binding affinities of unlabelled test compounds for estrogen receptors.

These protocols are designed to be a comprehensive guide for researchers, scientists, and drug development professionals. They cover methodologies for both radioligand and fluorescence-based competitive binding assays, offering flexibility based on laboratory capabilities and throughput requirements.

Disclaimer: "this compound" is a placeholder name for a hypothetical novel fluorescent ligand. The data presented in this document is illustrative and should be replaced with experimentally derived data.

Principle of Competitive Binding Assays

Competitive binding assays determine the affinity of a test compound for a receptor by measuring its ability to compete with a known ligand (in this case, this compound or a radiolabeled estrogen) for binding to the receptor. The concentration of the test compound that inhibits 50% of the binding of the known ligand is the IC50 value.[3] This value can then be used to calculate the binding affinity (Ki) of the test compound.

The general workflow involves incubating the estrogen receptor with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free labeled ligand are separated, and the amount of bound labeled ligand is quantified.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological process and the experimental procedures, the following diagrams have been generated using the DOT language.

Estrogen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogen or Test Compound ER Estrogen Receptor (ERα/ERβ) Ligand->ER Binding ER_Ligand_Complex ER-Ligand Complex HSP Heat Shock Proteins ER_HSP_Complex ER-HSP Complex ER_HSP_Complex->ER HSP Dissociation ER_Dimer ER Dimer ER_Ligand_Complex->ER_Dimer Dimerization ERE Estrogen Response Element (DNA) ER_Dimer->ERE Nuclear Translocation and DNA Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation

Fig. 1: Estrogen Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - ER Preparation - Labeled Ligand (this compound) - Test Compounds Start->Prepare_Reagents Incubation Incubation: ER + Labeled Ligand + Test Compound Prepare_Reagents->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Labeled Ligand Separation->Quantification Data_Analysis Data Analysis: - Plot % Inhibition vs. [Test Compound] - Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Fig. 2: General Workflow of a Competitive Binding Assay.

Data Presentation

The following tables summarize hypothetical quantitative data from competitive binding studies using this compound.

Table 1: Binding Affinity of this compound for Estrogen Receptor Subtypes

ParameterERαERβ
Kd (nM) 1.5 ± 0.22.1 ± 0.3
Bmax (fmol/mg protein) 150 ± 15120 ± 10

Kd (dissociation constant) and Bmax (maximum number of binding sites) were determined by saturation binding analysis.

Table 2: IC50 and Ki Values of Reference Compounds Determined by Competitive Binding with this compound

CompoundERα IC50 (nM)ERα Ki (nM)ERβ IC50 (nM)ERβ Ki (nM)
17β-Estradiol 2.5 ± 0.41.2 ± 0.23.0 ± 0.51.4 ± 0.3
Diethylstilbestrol (DES) 1.8 ± 0.30.9 ± 0.12.2 ± 0.41.0 ± 0.2
Tamoxifen 250 ± 30120 ± 15350 ± 40165 ± 20
Genistein 500 ± 60240 ± 30300 ± 35140 ± 18

IC50 values were determined from competitive binding curves. Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay Using this compound

This protocol describes a homogeneous, fluorescence polarization-based assay, which is suitable for high-throughput screening.[6][7][8][9]

Materials:

  • Full-length human recombinant ERα or ERβ protein

  • This compound (fluorescent tracer)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.1% BSA, pH 7.4

  • Test compounds

  • 17β-Estradiol (positive control)

  • DMSO (for dissolving compounds)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control (17β-Estradiol) in DMSO. A typical starting concentration is 1 mM. Then, dilute these stocks into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Add 5 µL of diluted test compound or control to the wells of the 384-well plate.

    • Add 5 µL of DMSO/Assay Buffer to the "no competitor" (maximum polarization) and "blank" (no receptor) wells.

  • Receptor-Ligand Mix Preparation: Prepare a master mix containing ERα or ERβ protein and this compound in Assay Buffer. The final concentration of the receptor and this compound should be optimized, but a starting point is 2x the Kd of the ligand-receptor interaction.

  • Incubation: Add 10 µL of the Receptor-Ligand Mix to all wells except the "blank" wells. Add 10 µL of this compound in Assay Buffer (without receptor) to the "blank" wells.

  • Incubate the plate at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined empirically.

  • Measurement: Measure fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths should be optimized for this compound.

  • Data Analysis:

    • Subtract the average millipolarization (mP) value of the "blank" wells from all other wells.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the mP of the test compound well, mP_min is the mP of the "no competitor" wells, and mP_max is the mP of the wells with a saturating concentration of a known high-affinity unlabeled ligand.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Competitive Binding Assay

This protocol uses a radiolabeled estrogen, such as [³H]-17β-estradiol, and is a classic method for determining binding affinity.[3][4][5]

Materials:

  • Rat uterine cytosol or recombinant ERα/ERβ protein as the receptor source.[3][4]

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve and non-specific binding)

  • Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[3]

  • Test compounds

  • Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free ligand.[3][4]

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Receptor Preparation: If using rat uterine cytosol, prepare it from ovariectomized rats as described in established protocols.[3] If using recombinant protein, dilute it to the desired concentration in Assay Buffer.

  • Assay Setup: In duplicate or triplicate tubes, combine:

    • Assay Buffer

    • A fixed concentration of [³H]-17β-estradiol (typically at or below its Kd, e.g., 0.5-1.0 nM).[3]

    • Increasing concentrations of the test compound or unlabeled 17β-estradiol for the standard curve.

    • For non-specific binding tubes, add a 100-fold excess of unlabeled 17β-estradiol.[4]

    • Initiate the binding reaction by adding the receptor preparation (e.g., 50-100 µg of cytosolic protein).[3]

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.[4]

  • Separation:

    • Add cold HAP slurry or dextran-coated charcoal to each tube.

    • Incubate on ice for 15-20 minutes with intermittent vortexing.

    • Centrifuge to pellet the adsorbent.

  • Quantification:

    • Transfer an aliquot of the supernatant (containing the bound radioligand if using HAP, or the free radioligand if using charcoal) to a scintillation vial.

    • Add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competitive binding model to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
High background signal (FP assay) Autofluorescence of test compounds.Screen compounds for fluorescence at the assay wavelengths. Use a red-shifted fluorescent ligand if available.
Low signal-to-background ratio Insufficient receptor or ligand concentration.Optimize receptor and labeled ligand concentrations. Ensure high-purity reagents.
Poor curve fit Inappropriate concentration range of test compound.Widen the concentration range of the test compound. Ensure solubility of the compound.
Compound degradation.Check the stability of the compound in the assay buffer.
High variability between replicates Pipetting errors.Use calibrated pipettes and proper technique. Automate liquid handling if possible.
Incomplete mixing.Ensure thorough mixing of reagents.

Conclusion

The protocols and data presented provide a comprehensive framework for utilizing this compound in competitive binding studies. By carefully following these methodologies, researchers can effectively screen and characterize the binding affinities of novel compounds for estrogen receptors, thereby accelerating the drug discovery and development process. The choice between fluorescence-based and radioligand assays will depend on specific laboratory resources and experimental goals.

References

Application Notes and Protocols for ER Ligand-10 in Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER ligand-10, also known as Compound 11a, is a synthetic small molecule characterized as a weak dual ligand for both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[1] It belongs to a class of compounds based on a diphenylamine (B1679370) skeleton.[1] While its primary reported bioactivity is the induction of cell proliferation in human breast cancer MCF-7 cells (EC50 = 43 µM), its activity profile suggests potential applications in screening campaigns and mechanistic studies involving the estrogen receptor signaling pathway.[1][2]

Reporter gene assays are a fundamental tool for characterizing the activity of compounds that modulate nuclear receptor function. These assays provide a quantitative measure of the transcriptional activation of target genes by ligands such as this compound. This document provides detailed protocols for assessing the activity of this compound in ERα and ERβ reporter gene assays, along with illustrative data and visualizations of the underlying biological and experimental processes.

Mechanism of Action: Estrogen Receptor Signaling

Estrogen receptors are ligand-activated transcription factors that regulate the expression of a wide array of genes. The classical signaling pathway involves the binding of a ligand to the estrogen receptor in the cytoplasm, leading to a conformational change, dimerization of the receptor, and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes, initiating transcription. Reporter gene assays are designed to quantify this transcriptional activation.

er_assay_workflow cluster_prep Day 1: Cell Plating cluster_treatment Day 2: Compound Treatment cluster_readout Day 3: Luminescence Reading A 1. Culture ERα reporter cells B 2. Harvest and count cells A->B C 3. Seed cells in 96-well plates B->C D 4. Incubate overnight C->D E 5. Prepare serial dilutions of This compound and controls G 7. Add compound dilutions to wells E->G F 6. Remove media from cells F->G H 8. Incubate for 24 hours G->H I 9. Equilibrate plate to room temp J 10. Add luciferase assay reagent I->J K 11. Incubate for 10 minutes J->K L 12. Read luminescence K->L

References

ER Ligand-10: A Tool for Investigating ERα/ERβ Heterodimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: ER Ligand-10, also known as Compound 11a, is a synthetic ligand characterized as a weak agonist for both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). Its diphenylamine-based structure presents a unique scaffold for exploring the nuanced roles of ERα/ERβ heterodimerization in cellular signaling and gene regulation. Understanding the preferential binding and activation of heterodimers over homodimers is critical in the development of next-generation selective estrogen receptor modulators (SERMs) with improved therapeutic profiles. This document provides detailed application notes and protocols for utilizing this compound as a research tool to dissect the complexities of ERα/ERβ heterodimer function.

Data Presentation

While specific binding affinities (IC50 or Kd) of this compound for ERα, ERβ, and the ERα/ERβ heterodimer are not extensively documented in publicly available literature, its biological activity has been characterized in cell-based assays.

ParameterCell LineValueAssay Type
EC50 MCF-74.3 x 10⁻⁵ MCell Proliferation Assay[1]

This EC50 value, obtained from a cell proliferation assay in the ERα-positive breast cancer cell line MCF-7, indicates weak estrogenic activity. Further characterization is required to determine its specific affinity and efficacy towards ERα homodimers, ERβ homodimers, and ERα/ERβ heterodimers. The protocols outlined below provide a framework for generating this critical quantitative data.

Signaling Pathways and Experimental Logic

The classical mechanism of estrogen receptor action involves ligand binding, receptor dimerization (homo- or heterodimerization), and subsequent translocation to the nucleus to regulate gene expression. This compound, as a weak agonist, is hypothesized to induce a conformational change in both ERα and ERβ, facilitating the formation of ERα/ERα, ERβ/ERβ, and ERα/ERβ dimers. The functional consequences of these different dimer populations can be dissected using the experimental approaches detailed in this document.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_dimerization Dimerization cluster_nucleus Nucleus ER_Ligand_10 ER_Ligand_10 ERa_monomer ERα ER_Ligand_10->ERa_monomer Binds ERb_monomer ERβ ER_Ligand_10->ERb_monomer Binds ERa_homodimer ERα/ERα ERa_monomer->ERa_homodimer ERab_heterodimer ERα/ERβ ERa_monomer->ERab_heterodimer ERb_homodimer ERβ/ERβ ERb_monomer->ERb_homodimer ERb_monomer->ERab_heterodimer ERE Estrogen Response Element (ERE) ERa_homodimer->ERE Binds ERb_homodimer->ERE Binds ERab_heterodimer->ERE Binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates

Figure 1: this compound Signaling Pathway.

The following experimental workflow is designed to quantitatively assess the impact of this compound on ERα/ERβ heterodimerization and subsequent downstream signaling.

Experimental_Workflow Start Start: Characterize This compound CoIP Co-Immunoprecipitation (Co-IP) - Confirm physical interaction of ERα and ERβ - Assess ligand effect on dimer formation Start->CoIP FRET Förster Resonance Energy Transfer (FRET) - Quantify ERα/ERβ heterodimerization in live cells - Determine ligand dose-response Start->FRET Reporter_Assay Reporter Gene Assay - Measure transcriptional activity of ER dimers - Differentiate agonist/antagonist effects Start->Reporter_Assay Data_Analysis Data Analysis & Interpretation - Compare effects on homo- vs. heterodimers - Determine selectivity of this compound CoIP->Data_Analysis FRET->Data_Analysis Reporter_Assay->Data_Analysis End Conclusion Data_Analysis->End

References

Application Notes and Protocols: Dose-Response Analysis of Estrogen Receptor Ligand-10 in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MCF-7 human breast cancer cell line is an invaluable in vitro model for studying the biology of estrogen receptor-positive (ER+) breast cancer. These cells express high levels of Estrogen Receptor Alpha (ERα) and are responsive to estrogenic compounds, making them a cornerstone for screening potential endocrine therapies and investigating the molecular mechanisms of ER signaling.[1][2] This document provides a comprehensive guide to characterizing the dose-response relationship of a representative estrogen receptor ligand, designated here as "ER Ligand-10" (using 17β-estradiol as a model), in MCF-7 cells. Included are detailed protocols for cell culture, proliferation assays, gene expression analysis, and protein analysis, along with graphical representations of key pathways and workflows.

Data Presentation: Dose-Response of this compound on MCF-7 Cell Proliferation

The proliferative response of MCF-7 cells to ER ligands is a key indicator of estrogenic activity. The E-SCREEN (Estrogen-SCREEN) assay is a robust method to quantify this effect.[3][4] Below is a summary of expected results from a typical E-SCREEN experiment, demonstrating the dose-dependent increase in MCF-7 cell proliferation upon treatment with this compound.

Table 1: Proliferative Effect of this compound on MCF-7 Cells

Concentration of this compound (M)Mean Cell Number (x 10^4)Standard Deviation% Proliferation Relative to Control
0 (Vehicle Control)5.00.4100%
1 x 10^-128.50.6170%
1 x 10^-1115.01.1300%
1 x 10^-1025.01.8500%
1 x 10^-928.52.1570%
1 x 10^-829.02.3580%

Note: Data are representative and may vary based on experimental conditions and MCF-7 cell stock.[4]

Signaling Pathways

Upon binding to this compound, the estrogen receptor alpha (ERα) can initiate a cascade of signaling events, both genomic and non-genomic, that drive cell proliferation and survival. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA to regulate the transcription of target genes. Non-genomic pathways can be initiated by a pool of ERα located at the plasma membrane, leading to the rapid activation of kinase cascades such as PI3K/AKT and MAPK/ERK.

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_Ligand_10 This compound Membrane_ERa Membrane ERα ER_Ligand_10->Membrane_ERa Cytoplasmic_ERa Cytoplasmic ERα ER_Ligand_10->Cytoplasmic_ERa PI3K PI3K Membrane_ERa->PI3K Non-Genomic MAPK MAPK/ERK Membrane_ERa->MAPK Dimerized_ERa Dimerized ERα Complex Cytoplasmic_ERa->Dimerized_ERa Dimerization AKT AKT PI3K->AKT AKT->Dimerized_ERa Phosphorylation MAPK->Dimerized_ERa Phosphorylation ERE Estrogen Response Element (ERE) Dimerized_ERa->ERE Genomic Translocation Target_Genes Target Genes (e.g., CCND1, MYC, GREB1) ERE->Target_Genes Transcription Target_Genes->AKT Cell Proliferation & Survival

Estrogen Receptor (ER) Signaling Pathway.

Experimental Protocols

MCF-7 Cell Culture

Objective: To maintain and propagate MCF-7 cells for use in downstream assays.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Dulbecco's Modified Eagle's Medium (DMEM) with phenol (B47542) red

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture MCF-7 cells in T-75 flasks with complete growth medium. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

  • Add 3-5 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 5 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed new T-75 flasks at a subculture ratio of 1:3 to 1:6.

E-SCREEN Proliferation Assay

Objective: To determine the proliferative response of MCF-7 cells to various concentrations of this compound.

Materials:

  • MCF-7 cells

  • Phenol red-free DMEM

  • Charcoal-dextran stripped FBS (CD-FBS) to remove endogenous steroids

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell counting solution (e.g., MTT, PrestoBlue) or method (e.g., hemocytometer)

Workflow Diagram:

E_SCREEN_Workflow A 1. Seed MCF-7 cells in 96-well plate (Hormone-free medium) B 2. Allow cells to attach (24h) A->B D 4. Treat cells with ligand dilutions B->D C 3. Prepare serial dilutions of this compound C->D E 5. Incubate for 6 days D->E F 6. Quantify cell number (e.g., MTT assay) E->F G 7. Analyze data and plot dose-response curve F->G

E-SCREEN Assay Workflow.

Protocol:

  • Hormone Starvation: For at least 72 hours before the assay, culture MCF-7 cells in phenol red-free DMEM supplemented with 5-10% CD-FBS to deplete endogenous hormones.

  • Cell Seeding: Trypsinize and count the hormone-starved cells. Seed 4,000 cells per well in a 96-well plate in 100 µL of hormone-free medium. Allow cells to attach for 24 hours.

  • Ligand Preparation: Prepare serial dilutions of this compound in hormone-free medium. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Treatment: Carefully remove the seeding medium and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.

  • Quantification: On day 6, quantify cell proliferation using a suitable method. For an MTT assay, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with 100 µL of DMSO and read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Objective: To measure the change in mRNA levels of ER target genes (e.g., GREB1, PGR, CCND1) in response to this compound.

Materials:

  • Hormone-starved MCF-7 cells in 6-well plates

  • This compound

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Workflow Diagram:

qPCR_Workflow A 1. Treat hormone-starved MCF-7 cells with this compound (e.g., 24h) B 2. Isolate total RNA A->B C 3. Synthesize cDNA (Reverse Transcription) B->C D 4. Set up qPCR reaction (cDNA, Primers, SYBR Green) C->D E 5. Run qPCR and acquire data D->E F 6. Analyze relative gene expression (ΔΔCt method) E->F

Quantitative PCR (qPCR) Workflow.

Protocol:

  • Cell Treatment: Seed hormone-starved MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 10 nM) or vehicle control for a specified time (e.g., 24 hours).

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene (and a housekeeping gene in a separate well), and SYBR Green Master Mix.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and comparing the treated sample to the vehicle control.

Western Blot for ER Pathway Proteins

Objective: To detect changes in the expression or phosphorylation status of proteins in the ER signaling pathway (e.g., ERα, p-AKT, Cyclin D1).

Materials:

  • Treated MCF-7 cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-p-AKT, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Western_Blot_Workflow A 1. Lyse treated MCF-7 cells and quantify protein B 2. Separate proteins by SDS-PAGE A->B C 3. Transfer proteins to PVDF membrane B->C D 4. Block membrane C->D E 5. Incubate with Primary Antibody D->E F 6. Incubate with HRP-Secondary Antibody E->F G 7. Detect with ECL Substrate and Image F->G

References

Application Notes and Protocols for the Synthesis of Novel Estrogen Receptor Ligands Based on a Diphenylamine Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel estrogen receptor (ER) ligands centered on a diphenylamine (B1679370) scaffold. The diphenylamine core is a privileged structure in medicinal chemistry, offering a versatile platform for the development of both ER agonists and antagonists.[1] This document outlines the synthetic strategies, experimental procedures for biological evaluation, and key data for select compounds.

Introduction

The estrogen receptors (ERα and ERβ) are critical targets in the development of therapies for a range of conditions, including hormone-dependent cancers, osteoporosis, and menopausal symptoms. Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity, offering the potential for targeted therapies with fewer side effects.[2][3] The diphenylamine skeleton has emerged as a promising scaffold for the design of novel SERMs due to its structural flexibility and amenability to chemical modification.[1]

Data Presentation

The following table summarizes the biological activity of representative diphenylamine-based ER ligands.

Compound IDStructureERα Binding Affinity (IC50, nM)ERβ Binding Affinity (IC50, nM)MCF-7 Cell ProliferationActivity ProfileReference
Estradiol (B170435) Endogenous Ligand0.20.5Agonist (EC50 ~0.01 nM)AgonistN/A
Tamoxifen SERM2.55.0Antagonist (IC50 ~1.3 µM)Antagonist[1]
Compound 8 Diphenylamine Agonist250500Moderate AgonistAgonist
Compound 4f Diphenylamine Agonist500>1000Moderate AgonistAgonist
Compound 11b Diphenylamine Agonist300600Moderate AgonistAgonist
Compound 12c Diphenylamine Agonist400800Moderate AgonistAgonist
Compound 5e Diphenylamine AntagonistNot ReportedNot ReportedPotent Antagonist (IC50 = 130 nM)Antagonist[1]

Experimental Protocols

I. Synthesis of Diphenylamine-Based Estrogen Receptor Ligands

The synthesis of the diphenylamine core is typically achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination. Subsequent modifications, including alkylation and functional group transformations, allow for the introduction of various side chains to modulate biological activity.

Protocol 1: Synthesis of the Diphenylamine Core (e.g., 4,4'-Dihydroxydiphenylamine)

This protocol is a general representation based on common synthetic methods.

Materials:

Procedure:

  • To a reaction flask, add 4-aminophenol (1.0 eq), 4-iodophenol (1.1 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.0 eq).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4,4'-dihydroxydiphenylamine.

Protocol 2: Synthesis of a Diphenylamine-Based ER Antagonist (Analogous to Compound 5e)

This protocol describes the N-alkylation of a dihydroxydiphenylamine core with a cyclic amine side chain.

Materials:

  • 4,4'-Dihydroxydiphenylamine

  • 1-(2-Chloroethyl)pyrrolidine (B1346828) hydrochloride

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4,4'-dihydroxydiphenylamine (1.0 eq) in DMF.

  • Add K2CO3 (3.0 eq) to the solution and stir at room temperature for 30 minutes.

  • Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired N-alkylated diphenylamine.

II. Biological Evaluation Protocols

Protocol 3: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to bind to ERα and ERβ by measuring the displacement of a radiolabeled estradiol.

Materials:

  • Human recombinant ERα and ERβ

  • [3H]-Estradiol

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Test compounds dissolved in DMSO

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation cocktail and scintillation counter

Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add increasing concentrations of the test compound or unlabeled estradiol (for standard curve).

  • Add a fixed concentration of [3H]-estradiol to each well.

  • Initiate the binding reaction by adding the human recombinant ERα or ERβ.

  • Incubate the plate at 4 °C for 18-24 hours.

  • To separate bound from free radioligand, add the DCC suspension to each well and incubate on ice for 15 minutes.

  • Centrifuge the plate at 3000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant containing the bound [3H]-estradiol to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol.

Protocol 4: MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic activity of compounds by measuring their effect on the proliferation of the ER-positive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Experimental medium: Phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS)

  • Estradiol (positive control)

  • Tamoxifen or ICI 182,780 (fulvestrant) (antagonist control)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or PrestoBlue)

  • Plate reader

Procedure: For Agonist Activity:

  • Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells/well in the experimental medium.

  • Allow the cells to attach and acclimatize for 24-48 hours.

  • Treat the cells with various concentrations of the test compound or estradiol.

  • Incubate the cells for 6 days, with a medium change at day 3.

  • On day 6, add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the EC50 value, the concentration of the compound that induces a half-maximal proliferative response.

For Antagonist Activity:

  • Follow steps 1 and 2 from the agonist protocol.

  • Co-treat the cells with a fixed concentration of estradiol (e.g., 10 pM) and increasing concentrations of the test compound.

  • Follow steps 4-6 from the agonist protocol.

  • Calculate the IC50 value, the concentration of the compound that inhibits 50% of the estradiol-induced cell proliferation.

Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., Diphenylamine Ligand) GPER GPER Estrogen->GPER Binds ER_inactive Inactive ERα/β (bound to HSP90) Estrogen->ER_inactive Binds & displaces HSP90 PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt MAPK MAPK Pathway GPER->MAPK ER_active Active ER Dimer ER_inactive->ER_active Dimerization ERE Estrogen Response Element (ERE) ER_active->ERE Binds to DNA PI3K_Akt->ER_active Phosphorylates & Activates MAPK->ER_active Phosphorylates & Activates Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation, Differentiation, Survival Transcription->Proliferation Synthetic_Workflow Aryl_Halide Aryl Halide (e.g., 4-Iodophenol) Coupling Buchwald-Hartwig or Ullmann Coupling Aryl_Halide->Coupling Aryl_Amine Aryl Amine (e.g., 4-Aminophenol) Aryl_Amine->Coupling Diphenylamine_Core Diphenylamine Core (e.g., 4,4'-Dihydroxydiphenylamine) Coupling->Diphenylamine_Core Alkylation N-Alkylation Diphenylamine_Core->Alkylation Alkylating_Agent Alkylating Agent (e.g., 1-(2-Chloroethyl)pyrrolidine) Alkylating_Agent->Alkylation Final_Ligand Final ER Ligand Alkylation->Final_Ligand Purification Purification (Column Chromatography) Final_Ligand->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (ER Binding, MCF-7 Proliferation) Characterization->Bio_Assay

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ER Ligand-10 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ER Ligand-10 for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cell-based assay?

A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a wide range from 100 µM down to 1 nM, using serial dilutions (e.g., 2- or 3-fold dilutions).[1] This allows for the determination of the compound's potency and potential cytotoxicity. Preclinical studies have utilized estradiol (B170435) (E2) concentrations ranging from 10⁻¹⁴ M to 10⁻⁷ M.[2]

Q2: How do I determine the optimal concentration of this compound for my specific experiment?

A2: The optimal concentration is determined by generating a dose-response curve.[3][4] This involves treating your cells with a range of this compound concentrations and measuring the biological response of interest (e.g., cell viability, gene expression, receptor binding). The resulting sigmoidal curve will help you identify key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which represent the concentration at which 50% of the maximal response is observed.[3]

Q3: What is the difference between EC50 and IC50?

A3: The EC50 value represents the concentration of a ligand that induces a response halfway between the baseline and maximum effect in a stimulatory assay (agonist). The IC50 value, on the other hand, is the concentration of a ligand that inhibits a specific biological function by 50% (antagonist or inhibitor).

Q4: Should I be concerned about the solvent concentration in my assay?

A4: Yes. This compound is likely dissolved in a solvent like DMSO. It is crucial to include a vehicle control in your experiment, which consists of the assay medium with the same concentration of the solvent used for the highest compound concentration.[1] This ensures that any observed effects are due to the ligand and not the solvent. The final concentration of DMSO in the culture media should generally be kept low, for instance, below 0.05% to 2%.[5][6]

Q5: How long should I incubate the cells with this compound?

A5: The incubation time can vary depending on the assay and the specific biological question. Common incubation times range from 24, 48, or 72 hours for cell viability assays.[1] For signaling pathway studies, shorter incubation times, such as 1 hour, may be sufficient to observe effects like receptor phosphorylation.[2]

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors during serial dilutions, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and proper pipetting techniques.

    • Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to minimize evaporation.

Issue 2: No response or a very weak response observed even at high concentrations.

  • Possible Cause: The ligand may be inactive in the chosen cell line, the concentration range may be too low, or the incubation time may be too short.

  • Troubleshooting Steps:

    • Verify the expression of the target estrogen receptor (ERα or ERβ) in your cell line.

    • Expand the concentration range to higher concentrations.

    • Increase the incubation time.

    • Check the stability and purity of this compound.

Issue 3: Significant cell death observed across all concentrations.

  • Possible Cause: this compound may be cytotoxic at the tested concentrations, or the solvent concentration is too high.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.[1]

    • Lower the concentration range of this compound.

    • Ensure the final solvent concentration is non-toxic to the cells.

Issue 4: The dose-response curve is not sigmoidal.

  • Possible Cause: This could be due to compound precipitation at high concentrations, off-target effects, or complex biological responses.

  • Troubleshooting Steps:

    • Check the solubility of this compound in the assay medium.

    • Analyze the data using a non-linear regression model that can accommodate non-standard curve shapes.[3]

    • Consider the possibility of biphasic responses or other complex mechanisms.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol determines the concentration of this compound that causes a 50% reduction in cell viability.

Materials:

  • This compound

  • Target cells (e.g., MCF-7 breast cancer cells)

  • 96-well cell culture plates

  • Complete culture medium

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[1]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 1 nM to 100 µM).[1]

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[3]

Protocol 2: Determining the EC50 of this compound in a Reporter Gene Assay

This protocol measures the concentration of this compound that induces a 50% maximal response in a reporter gene assay.

Materials:

  • This compound

  • Host cells transfected with an estrogen receptor and a reporter construct (e.g., ERE-luciferase)

  • 96-well cell culture plates

  • Assay buffer

  • Positive control agonist (e.g., 17β-estradiol)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Preparation: Culture and prepare the transfected cells according to the specific assay requirements.

  • Compound Preparation: Prepare serial dilutions of this compound and a known positive control agonist in the appropriate assay buffer.

  • Assay Performance: Add the diluted compounds to the wells containing the cells.

  • Incubation: Incubate for a time sufficient to allow for a measurable response (e.g., 18-24 hours).

  • Signal Detection: Add the luciferase assay reagent according to the kit instructions.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the response of the positive control (100%) and the vehicle control (0%). Plot the percentage of maximal response against the log of the this compound concentration and determine the EC50 value from the resulting sigmoidal dose-response curve using non-linear regression.[1]

Quantitative Data Summary

The following table summarizes example IC50 and Kd values for different ligands interacting with estrogen receptors from various studies. These values can serve as a reference for the expected potency of ER ligands.

LigandReceptorAssay TypeCell LineIC50 / Kd (nM)
17β-estradiolERRadioligand BindingRat Uterus0.541 (IC50)
p-cumyl phenolERRadioligand BindingRat Uterus9,160,000 (IC50)
TamoxifenEstrogen ReceptorFluorescence PolarizationN/A20 (Kd)
Compound 5cN/AMTT AssayT24 Bladder Cancer14,200 (IC50)
Compound 5cN/AMTT Assay5637 Bladder Cancer10,970 (IC50)

Visualizations

Estrogen Receptor Signaling Pathways

Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways.

Estrogen_Signaling cluster_genomic Genomic Pathway (Nucleus) cluster_nongenomic Non-Genomic Pathway (Cytoplasm/Membrane) E2_n This compound (Estrogen) ER_n Estrogen Receptor (ER) E2_n->ER_n Binding & Dimerization ERE Estrogen Response Element (ERE) ER_n->ERE Binds to DNA Gene Target Gene Transcription ERE->Gene Activation/ Repression E2_m This compound (Estrogen) mER Membrane ER (mER/GPER) E2_m->mER Binding Kinase Kinase Cascades (e.g., PI3K/Akt, MAPK) mER->Kinase Activation Kinase->ER_n Phosphorylation (Ligand-Independent Activation) Cellular Rapid Cellular Responses Kinase->Cellular Signaling

Caption: Overview of Genomic and Non-Genomic Estrogen Receptor Signaling Pathways.

Experimental Workflow for Dose-Response Analysis

A typical workflow for determining the optimal concentration of this compound.

Dose_Response_Workflow A Prepare Serial Dilutions of this compound B Treat Cells in 96-well Plate A->B C Incubate for a Defined Period B->C D Perform In Vitro Assay (e.g., MTT, Reporter) C->D E Measure Response (Absorbance, Luminescence) D->E F Plot Dose-Response Curve E->F G Calculate EC50/IC50 F->G

Caption: Standard workflow for conducting a dose-response experiment.

Troubleshooting Logic Tree

A logical approach to troubleshooting common issues in this compound optimization assays.

Troubleshooting_Tree Start Experiment Start Problem Unexpected Results? Start->Problem NoResponse No/Weak Response Problem->NoResponse Yes HighToxicity High Toxicity Problem->HighToxicity Yes HighVariability High Variability Problem->HighVariability Yes Success Problem Solved Problem->Success No CheckER Verify ER Expression NoResponse->CheckER CheckCytotoxicity Run Cytotoxicity Assay HighToxicity->CheckCytotoxicity CheckTechnique Review Cell Seeding/ Pipetting Technique HighVariability->CheckTechnique IncreaseConc Increase Concentration/ Incubation Time CheckER->IncreaseConc IncreaseConc->Success LowerConc Lower Concentration CheckCytotoxicity->LowerConc LowerConc->Success CheckTechnique->Success

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Estrogen Receptor (ER) Ligand-10 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the weak or inconsistent binding of ER ligand-10 in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: My specific binding signal for this compound is very low or undetectable. What are the most common causes?

A: Low or absent specific binding is a frequent issue that can stem from problems with assay conditions, reagents, or the experimental setup.[1] A systematic approach is crucial to identify the root cause.

Potential Causes & Solutions:

  • Suboptimal Assay Conditions:

    • Incubation Time: The binding reaction may not have reached equilibrium.[1][2] Perform a time-course experiment to determine the optimal incubation period where specific binding reaches a stable plateau.[2]

    • Temperature: Assays should be conducted at a consistent temperature to ensure reproducibility.[3] The ideal temperature may need optimization.

    • Buffer Composition: The pH, ionic strength, and presence of specific ions can significantly impact receptor conformation and binding. Ensure the buffer is correctly prepared and at the optimal pH (typically around 7.4).

  • Reagent Integrity:

    • Receptor Degradation: The ER preparation may have degraded during storage or handling. Use freshly prepared membrane fractions or cytosol and ensure proper storage at -80°C. Avoid repeated freeze-thaw cycles.

    • Ligand Instability: this compound may be unstable, impure, or degraded. Verify the purity and concentration of your ligand stock.

    • Low Receptor Concentration: The tissue or cell preparation may have a low density of the target receptor. Titrate the amount of protein used in the assay to find the optimal concentration.

  • High Non-Specific Binding (NSB):

    • Excessive NSB can mask the specific binding signal. This is a critical issue addressed in detail in Q2.

Q2: How can I reduce high non-specific binding (NSB) that might be masking the true signal of this compound?

A: High non-specific binding (NSB) occurs when the ligand binds to components other than the target receptor, such as filters, tubes, and other proteins or lipids. Ideally, NSB should be less than 50% of the total binding.

Strategies to Reduce NSB:

  • Optimize Ligand Concentration: Use the lowest possible concentration of labeled this compound, ideally at or below its dissociation constant (Kd), as higher concentrations increase NSB.

  • Modify Assay Buffer:

    • Blocking Agents: Include blocking agents like Bovine Serum Albumin (BSA) (0.05% - 0.3%) in the buffer to reduce binding to assay surfaces.

    • Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) can prevent the ligand from sticking to tubes and filters.

  • Improve Wash Steps:

    • Increase the number and volume of wash steps using ice-cold wash buffer to more effectively remove unbound ligand.

    • Ensure filtration and washing are performed rapidly to minimize the dissociation of the specific ligand-receptor complex.

  • Pre-treat Filters and Plates: For filtration assays, pre-soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce the binding of the ligand to the filter material itself.

Q3: My ligand binds well in a biochemical assay but shows weak activity in a cell-based reporter assay. Why the discrepancy?

A: This discrepancy is common and highlights the difference between measuring direct physical binding and a downstream functional response.

Potential Reasons for Discrepancy:

  • Cellular Factors:

    • Metabolism: The ligand may be rapidly metabolized by the cells into an inactive form.

    • Cell Permeability: this compound may have poor cell membrane permeability, preventing it from reaching the intracellular estrogen receptors.

    • Efflux Pumps: The ligand could be actively transported out of the cell by efflux pumps.

  • Mechanism of Action:

    • Antagonist Activity: The ligand may be an antagonist. It can bind to the ER but fail to induce the necessary conformational change to recruit coactivators and initiate transcription, which is what a reporter assay measures. Agonists and antagonists can have dramatically different binding kinetics.

    • Co-regulator Interaction: The biological activity of a ligand depends not only on its binding affinity for the ER but also on how the resulting ligand-receptor complex interacts with cellular co-activators or co-repressors. Weak activity could be due to poor co-activator recruitment.

Troubleshooting Summary

G cluster_problem Observed Problem cluster_causes Primary Investigation Areas cluster_solutions Specific Checks & Solutions Problem Weak or No Signal for this compound Conditions Assay Conditions Problem->Conditions Reagents Reagents Problem->Reagents NSB Non-Specific Binding Problem->NSB TimeTemp Optimize Incubation Time & Temperature Conditions->TimeTemp Buffer Check Buffer pH & Composition (BSA, ions) Conditions->Buffer Ligand Verify Ligand Purity & Concentration Reagents->Ligand Receptor Check Receptor Activity & Concentration Reagents->Receptor NSB->Buffer Wash Increase Wash Steps & Pre-treat Filters (PEI) NSB->Wash

Data & Assay Parameters

Table 1: Common ER Ligand Binding Assay Parameters
ParameterRecommended Condition/ValueRationale
Buffer System Tris-HCl or HEPESMaintains stable pH around 7.4, optimal for many receptor interactions.
pH 7.4Mimics physiological conditions.
Blocking Agent 0.1% - 0.5% Bovine Serum Albumin (BSA)Reduces non-specific binding of the ligand to tubes and filters.
Incubation Temperature 4°C, 25°C, or 37°CMust be optimized and kept consistent. Lower temperatures (4°C) can reduce protease activity and ligand degradation.
Receptor Protein 50 - 100 µg per tubeA common starting range, but should be titrated to ensure less than 10% of the added radioligand is bound.
Wash Buffer Assay buffer (ice-cold)Cold buffer minimizes dissociation of the receptor-ligand complex during washing.
Table 2: Example Binding Affinities of Known ER Ligands

This table provides context for the range of binding affinities observed for different estrogen receptor ligands.

CompoundER SubtypeBinding Affinity (Kd)
17β-EstradiolERα~0.2 nM
17β-EstradiolERβ~0.5 nM
Diethylstilbestrol (DES)ERα~0.2-0.5 nM
PrasteroneERα~0.2–5.4 μM
TamoxifenERα~2-5 nM

Experimental Protocols

Protocol 1: Saturation Radioligand Binding Assay (Filtration Method)

This protocol determines the affinity (Kd) and receptor density (Bmax) of this compound.

1. Reagent Preparation:

  • Binding Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.4) containing 0.1% BSA.

  • Radioligand Stock: Prepare serial dilutions of labeled this compound (e.g., [³H]-ligand-10) in binding buffer. A typical concentration range might bracket the expected Kd (e.g., 0.1x to 10x Kd).

  • Unlabeled Ligand: Prepare a high-concentration stock (100-1000 fold higher than the radioligand Kd) of unlabeled this compound to determine non-specific binding.

  • Receptor Preparation: Thaw ER-containing cytosol or membrane preparations on ice. Determine protein concentration.

2. Assay Setup (in triplicate):

  • Total Binding (TB): Add binding buffer, a specific concentration of radioligand, and the receptor preparation (e.g., 50-100 µg protein) to polypropylene (B1209903) tubes.

  • Non-Specific Binding (NSB): Add binding buffer, the same concentration of radioligand, excess unlabeled ligand, and the receptor preparation to a separate set of tubes.

3. Incubation:

  • Incubate all tubes for a predetermined time and at an optimized temperature (e.g., 2 hours at 4°C) to reach equilibrium.

4. Filtration:

  • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Wash the filters rapidly 3-5 times with ice-cold wash buffer to remove unbound radioligand.

5. Counting & Analysis:

  • Place filters in scintillation vials with scintillation cocktail.

  • Measure radioactivity (Counts Per Minute, CPM) using a scintillation counter.

  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot specific binding against the concentration of free radioligand and use non-linear regression to determine Kd and Bmax.

G A 1. Prepare Reagents (Buffer, Ligands, Receptor) B 2. Set up Assay Tubes (Total & Non-Specific Binding) A->B C 3. Incubate to Equilibrium (e.g., 2h at 4°C) B->C D 4. Terminate by Rapid Filtration (PEI-soaked filters) C->D E 5. Wash Filters (3-5x with ice-cold buffer) D->E F 6. Measure Radioactivity (Scintillation Counting) E->F G 7. Calculate & Analyze Data (Specific Binding = TB - NSB) Determine Kd and Bmax F->G

Signaling Pathway Overview

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound ER Estrogen Receptor (ER) Ligand->ER Binding Complex Ligand-ER Complex Dimer Dimerized Complex Complex->Dimer Dimerization DimerNuc Dimerized Complex Dimer->DimerNuc Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription DimerNuc->ERE DNA Binding

References

Technical Support Center: Minimizing Off-Target Effects of ER Ligand-10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing off-target effects when working with ER ligand-10 (also known as compound 11a). Given that this compound is characterized as a weak ligand for both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), careful experimental design and rigorous validation are crucial to ensure that observed biological effects are a direct result of on-target activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when working with a weak estrogen receptor ligand like this compound?

A1: Weak ligands present several challenges. Due to lower binding affinity, higher concentrations may be required to achieve a biological response, which increases the probability of engaging unintended targets (off-target effects). Furthermore, weak estrogenic activity can be difficult to distinguish from cellular stress responses or other non-specific effects. Therefore, it is critical to incorporate stringent controls and multiple validation methods in your experiments.

Q2: How can I differentiate between on-target ER-mediated effects and off-target effects of this compound?

A2: A multi-pronged approach is recommended. This includes:

  • Using ER-negative control cells: Compare the effects of this compound in ER-positive cells (e.g., MCF-7) with its effects in ER-negative cells (e.g., MDA-MB-231). A true on-target effect should be absent or significantly reduced in ER-negative cells.

  • Employing ER antagonists: Co-treatment of ER-positive cells with an ER antagonist (e.g., Fulvestrant) and this compound should block the observed effect if it is ER-mediated.

  • Genetic knockdown of ER: Using siRNA or CRISPR/Cas9 to deplete ERα and/or ERβ in your model system should abolish the response to this compound if the effect is on-target.

  • Dose-response analysis: On-target effects should exhibit a saturable dose-response curve, whereas off-target effects may only appear at higher concentrations.

Q3: What are some known off-target pathways that can be activated by estrogenic compounds?

A3: Besides the classical nuclear estrogen receptors, some estrogenic compounds can signal through alternative pathways, which could be considered off-target effects depending on the research context. These include:

  • G Protein-Coupled Estrogen Receptor (GPER/GPR30): This membrane-bound receptor can mediate rapid, non-genomic estrogenic signaling, activating pathways such as PI3K/Akt and MAPK/ERK.[1][2]

  • Apoptosis and Death Receptor Signaling: Some studies have shown that certain ER-targeting drugs can induce apoptosis through pathways involving Fas and other death receptors, even in ER-negative cells.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background or inconsistent results in cell-based assays. 1. Suboptimal cell culture conditions. 2. Inconsistent cell seeding density. 3. Variability in ligand preparation and addition. 4. Mycoplasma contamination.1. Ensure consistent media formulation, serum batches, and incubation conditions. Use phenol (B47542) red-free media for estrogen-sensitive assays. 2. Use a cell counter for accurate seeding. Allow cells to adhere and stabilize before treatment. 3. Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing when adding to culture wells. 4. Regularly test cell cultures for mycoplasma contamination.
Observed effect is not blocked by ER antagonists. 1. The effect is mediated by an off-target mechanism. 2. The concentration of the antagonist is insufficient to compete with this compound. 3. The effect is mediated by a non-classical ER pathway not blocked by the chosen antagonist.1. Investigate potential off-target pathways (e.g., GPER activation, apoptosis). Use ER-negative cell lines for comparison. 2. Perform a dose-response experiment with the antagonist to determine the optimal inhibitory concentration. 3. Consider using antagonists that target different ER conformations or signaling pathways.
This compound shows activity in ER-negative cells. 1. The observed effect is unequivocally an off-target effect. 2. The cell line may have residual, low-level ER expression.1. Characterize the off-target pathway. Consider performing a screen to identify the off-target protein(s). 2. Confirm the ER-negative status of your cell line by Western blot or qPCR.
Difficulty in establishing a clear dose-response relationship. 1. The compound has a narrow therapeutic window. 2. Cellular toxicity at higher concentrations is masking the specific effect. 3. The assay is not sensitive enough to detect subtle effects of a weak agonist.1. Perform a more detailed dose-response curve with smaller concentration increments. 2. Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to distinguish specific effects from toxicity. 3. Optimize the assay parameters (e.g., incubation time, reporter system) to enhance sensitivity.

Quantitative Data Summary

Disclaimer: Publicly available, specific binding affinity data (IC50, Kd) for this compound (compound 11a) is limited. The following tables provide a template for experimentally determined values and include comparative data for well-characterized ER ligands for context.

Table 1: Estrogen Receptor Binding Affinity of this compound and Control Compounds

Compound ERα IC50 (nM) ERβ IC50 (nM) ERα Kd (nM) ERβ Kd (nM) Selectivity (ERα/ERβ)
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined
17β-Estradiol ~0.1 - 1~0.1 - 1~0.05 - 0.2~0.1 - 0.5~1
Tamoxifen ~10 - 100~50 - 200~1 - 10~5 - 20~0.5
Fulvestrant ~0.5 - 5~1 - 10~0.1 - 1~0.2 - 2~0.5

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Experiment Type This compound Concentration Range Positive Control (e.g., 17β-Estradiol) Negative Control
ER Competitive Binding Assay 10⁻¹⁰ M to 10⁻⁴ M10⁻¹¹ M to 10⁻⁷ MVehicle (e.g., DMSO)
Cell-Based Reporter Assay 1 nM to 10 µM0.01 nM to 10 nMVehicle (e.g., DMSO)
Cell Proliferation Assay 10 nM to 50 µM0.1 nM to 100 nMVehicle (e.g., DMSO)
Off-Target Pathway Analysis 1 µM to 100 µMPathway-specific agonist/antagonistVehicle (e.g., DMSO)

Experimental Protocols

Protocol 1: Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for ERα and ERβ.

Methodology: This protocol is adapted from the National Toxicology Program's standardized assay.[4]

  • Preparation of Receptor Source:

    • Use either purified recombinant human ERα and ERβ or rat uterine cytosol as a source of ERs.

    • If using cytosol, prepare it from ovariectomized rats to reduce endogenous estrogen levels.[4] Homogenize uterine tissue in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[4]

    • Centrifuge the homogenate to obtain the cytosolic fraction (supernatant).

  • Assay Setup:

    • In duplicate tubes, add a fixed concentration of radiolabeled estradiol (B170435) ([³H]-E2), typically 0.5-1.0 nM.[4]

    • Add increasing concentrations of unlabeled this compound (or a control compound) over a wide range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[4]

    • Include tubes with only [³H]-E2 (total binding) and tubes with [³H]-E2 plus a 100-fold excess of unlabeled estradiol (non-specific binding).

  • Incubation:

    • Add the receptor preparation to each tube.

    • Incubate the reaction mixtures at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a hydroxylapatite (HAP) slurry to each tube to adsorb the receptor-ligand complexes.

    • Wash the HAP pellet with buffer to remove unbound [³H]-E2.

  • Quantification and Analysis:

    • Measure the radioactivity of the HAP pellet using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessing Off-Target GPER Activation

Objective: To determine if this compound activates the G protein-coupled estrogen receptor (GPER).

Methodology:

  • Cell Culture:

    • Use a cell line that expresses GPER but is negative for nuclear ERs (e.g., SKBR3) or an ER-negative cell line engineered to express GPER.

    • Culture cells in phenol red-free medium supplemented with charcoal-stripped serum to minimize background estrogenic activity.

  • Calcium Mobilization Assay:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add this compound at various concentrations and monitor for a rapid increase in intracellular calcium, which is a hallmark of GPER activation.

    • Use the GPER-specific agonist G-1 as a positive control.

  • cAMP Assay:

    • Treat cells with this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • An increase in cAMP indicates activation of the Gs-coupled GPER.

Protocol 3: Detection of Apoptosis Induction

Objective: To determine if this compound induces apoptosis.

Methodology:

  • Cell Treatment:

    • Treat both ER-positive and ER-negative cells with this compound at a range of concentrations for various time points (e.g., 24, 48, 72 hours).

    • Include a vehicle control and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Harvest the cells and stain with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells by flow cytometry.

    • Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • Caspase Activity Assay:

    • Lyse the treated cells and measure the activity of key executioner caspases (caspase-3 and/or -7) using a luminogenic or fluorogenic substrate.

    • An increase in caspase activity is a strong indicator of apoptosis.

  • Western Blot Analysis:

    • Probe cell lysates for the cleavage of PARP (Poly (ADP-ribose) polymerase), a substrate of activated caspases. The appearance of the cleaved PARP fragment is a hallmark of apoptosis.

    • Also, assess the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bak, Bcl-2, Bcl-xL).

Visualizations

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER ERα / ERβ This compound->ER Binds HSP HSP Complex ER->HSP Association/ Dissociation ER_Ligand_Complex ER-Ligand Complex ER->ER_Ligand_Complex Conformational Change ER_Dimer ER-Ligand Dimer ER_Ligand_Complex->ER_Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates

Caption: Classical genomic signaling pathway of this compound.

Off_Target_GPER_Pathway This compound This compound GPER GPER This compound->GPER Binds G_protein G Protein (Gs/Gq) GPER->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces PKA PKA cAMP->PKA Activates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: Potential off-target signaling via the GPER pathway.

Experimental_Workflow start Start: Observe Phenotype with this compound is_er_mediated Is the effect ER-mediated? start->is_er_mediated er_negative_control Test in ER-negative cell line is_er_mediated->er_negative_control Yes er_antagonist Co-treat with ER antagonist is_er_mediated->er_antagonist Yes on_target Conclusion: On-target effect er_negative_control->on_target Effect absent off_target Conclusion: Off-target effect er_negative_control->off_target Effect present er_antagonist->on_target Effect blocked er_antagonist->off_target Effect not blocked investigate_off_target Investigate potential off-target pathways (e.g., GPER, Apoptosis) off_target->investigate_off_target

References

Technical Support Center: Overcoming Resistance to Diphenylamine-Based ER Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenylamine-based estrogen receptor (ER) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What are diphenylamine-based ER antagonists and why are they of interest?

A1: Diphenylamine-based ER antagonists are a class of synthetic compounds designed to block the activity of the estrogen receptor, a key driver in the majority of breast cancers. Their unique chemical scaffold offers potential advantages in terms of potency and overcoming resistance to existing endocrine therapies like tamoxifen (B1202). For instance, certain cyclic alkylamine-containing diphenylamine (B1679370) derivatives have shown significantly more potent antiestrogenic activity than tamoxifen in MCF-7 breast cancer cells.[1]

Q2: What are the primary mechanisms of resistance to ER antagonists?

A2: Resistance to ER antagonists is a complex issue that can arise from several molecular alterations:

  • ERα Mutations: Mutations in the ligand-binding domain of ERα (encoded by the ESR1 gene) can lead to a constitutively active receptor that no longer requires estrogen for its function, rendering antagonists ineffective.

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote growth and survival, bypassing the need for ER-mediated signaling. The most common of these are the MAPK/ERK and PI3K/AKT/mTOR pathways.

  • Altered ER Expression: While less common, the loss of ERα expression can lead to a hormone-independent phenotype. Conversely, in some cases of acquired resistance, ERα expression may be upregulated.

  • Changes in Co-regulator Proteins: The interaction of ERα with co-activator and co-repressor proteins is crucial for its transcriptional activity. Alterations in the expression or function of these co-regulators can influence the response to ER antagonists.

Q3: My diphenylamine-based antagonist is showing lower than expected potency. What are the possible reasons?

A3: Several factors could contribute to this issue:

  • Compound Solubility: Diphenylamine-based compounds can have poor aqueous solubility. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound will significantly reduce its effective concentration.

  • Cell Line Characteristics: The sensitivity to a particular antagonist can vary between different ER-positive cell lines (e.g., MCF-7, T47D). Ensure you are using a well-characterized cell line with known ER expression and sensitivity to endocrine therapies.

  • Experimental Conditions: Factors such as the passage number of the cells, serum concentration in the medium, and the presence of phenol (B47542) red (which has weak estrogenic activity) can all influence the outcome of your experiment.

Q4: I am observing high background or non-specific effects in my assays. Could this be related to the diphenylamine scaffold?

A4: While specific off-target effects are compound-dependent, the diphenylamine scaffold itself is not inherently associated with high background in common in vitro assays. However, impurities from the synthesis of diphenylamine derivatives could potentially contribute to non-specific activity. It is crucial to use highly purified compounds in your experiments. If you suspect off-target effects, consider performing counter-screens with ER-negative cell lines or using a structurally related but inactive control compound if available.

Troubleshooting Guides

This section provides detailed troubleshooting for common experimental challenges in a question-and-answer format.

Cell-Based Assays (e.g., Cell Viability, Proliferation)

Q: My cell viability assay (e.g., MTT, SRB) is giving inconsistent results with my diphenylamine-based ER antagonist. What should I check?

A: Inconsistent results in viability assays can stem from several sources. Here’s a checklist of potential issues and solutions:

Potential Cause Troubleshooting Steps
Compound Precipitation - Visually inspect the culture medium for any signs of precipitation after adding the compound. - Prepare a fresh stock solution of your compound in 100% DMSO and ensure it is fully dissolved before further dilution. - Consider using a lower final concentration of the compound if solubility is a concern.
Uneven Cell Seeding - Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. - After seeding, gently rock the plate in a cross-like motion to ensure even distribution of cells.
Edge Effects - Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. - Fill the outer wells with sterile PBS or media to create a humidity barrier.
Interference with Assay Reagents - Some compounds can directly react with the assay reagents (e.g., reduce MTT). To test for this, run a control plate without cells, containing only media, your compound, and the assay reagent.
Contamination - Regularly check your cell cultures for any signs of microbial contamination. - Use sterile techniques and regularly clean your cell culture hood and incubator.

Q: I'm not observing the expected growth inhibition in my ER-positive cells. How can I troubleshoot this?

A: A lack of growth inhibition could be due to several factors related to the cells, the compound, or the experimental setup.

Potential Cause Troubleshooting Steps
Resistant Cell Population - If you are using a cell line that has been in culture for a long time, it may have developed spontaneous resistance. - Consider acquiring a new, low-passage stock of the cell line. - If you are intentionally working with a resistant model, confirm the resistance phenotype with a standard-of-care antagonist like tamoxifen or fulvestrant (B1683766).
Presence of Estrogens in the Medium - Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with the action of ER antagonists. Use phenol red-free medium. - Use charcoal-stripped serum to remove endogenous steroid hormones.
Sub-optimal Compound Concentration - Perform a dose-response experiment over a wide range of concentrations to determine the IC50 of your compound.
Incorrect Incubation Time - The effects of ER antagonists on cell proliferation are often not immediate. Ensure you are incubating the cells with the compound for a sufficient duration (e.g., 3-5 days for a proliferation assay).
Biochemical Assays (e.g., Western Blot, Reporter Assays)

Q: I'm having trouble detecting ERα by Western blot after treating with my diphenylamine-based antagonist. What could be the issue?

A: Difficulty in detecting ERα post-treatment can be a real biological effect or a technical artifact.

Potential Cause Troubleshooting Steps
ERα Degradation (Biological Effect) - Some ER antagonists, known as Selective Estrogen Receptor Degraders (SERDs), induce the degradation of the ERα protein. Your diphenylamine compound may have SERD activity. - To confirm this, you can perform a time-course experiment to observe the decrease in ERα levels over time. - You can also use a proteasome inhibitor (e.g., MG132) to see if it rescues ERα expression.
Low Protein Loading - Ensure you are loading a sufficient amount of total protein (typically 20-30 µg) per lane. - Use a loading control (e.g., β-actin, GAPDH) to verify equal loading across all lanes.
Poor Antibody Performance - Ensure you are using a validated antibody for ERα. - Optimize the antibody concentration and incubation conditions.
Inefficient Protein Transfer - Verify that the protein transfer from the gel to the membrane was successful by staining the membrane with Ponceau S before blocking.

Q: My luciferase reporter assay for ER activity is showing a weak signal or high background. How can I improve my results?

A: Luciferase assays are sensitive and require careful optimization.

Potential Cause Troubleshooting Steps
Low Transfection Efficiency - Optimize your transfection protocol for the specific cell line you are using. - Use a positive control vector (e.g., a constitutively active promoter driving luciferase) to assess transfection efficiency.
Low ER Activity - Ensure your cells are properly stimulated with an ER agonist (e.g., estradiol) in the antagonist mode of the assay.
Cell Lysis and Reagent Issues - Use a lysis buffer that is compatible with the luciferase assay system. - Ensure that the luciferase substrate is fresh and has been stored correctly. - Equilibrate the plate and reagents to room temperature before reading.
High Background - Use white, opaque-walled plates to minimize well-to-well crosstalk. - Ensure complete cell lysis to release all the luciferase.

Quantitative Data on ER Antagonist Resistance

The following tables provide a summary of IC50 values for various ER antagonists in both sensitive and resistant breast cancer cell lines. This data can serve as a benchmark for your own experiments.

Table 1: IC50 Values of Fulvestrant in Parental and Fulvestrant-Resistant (FR) Cell Lines

Cell LineParental IC50 (nM)Fulvestrant-Resistant (FR) IC50 (nM)Fold Resistance
MCF-7 0.3>1000>3333
T47D 0.5>1000>2000
CAMA-1 1.0>1000>1000
EFM-19 0.8>1000>1250
HCC1428 0.4>1000>2500
ZR-75-1 0.6>1000>1667

Data adapted from preclinical studies on acquired resistance to fulvestrant.[2]

Table 2: IC50 Values of a Diphenylamine-Based ER Antagonist and Tamoxifen in MCF-7 Cells

CompoundIC50 (µM) in MCF-7 cells
Diphenylamine Derivative (Compound 5e) 0.13
Tamoxifen 1.3

Data from a structure-activity relationship study of diphenylamine-based ER antagonists.[1]

Table 3: IC50 Values of Various SERMs in Parental MCF-7 and Tamoxifen-Resistant (TAM-R) MCF-7 Cells

CompoundParental MCF-7 IC50 (µM)TAM-R MCF-7 IC50 (µM)
Tamoxifen 20.5 ± 4.027.0 ± 1.9
4-OH Tamoxifen 11.3 ± 0.618.3 ± 1.1
Toremifene 18.9 ± 4.113.7 ± 1.2
Ospemifene ~10~10
Idoxifene 6.5 ± 0.69.6 ± 0.5
Raloxifene 13.7 ± 0.315.7 ± 0.7

Data from a study on the effect of SERMs on tamoxifen-resistant breast cancer cells.[3]

Experimental Protocols

Protocol 1: Generation of Tamoxifen-Resistant (TamR) MCF-7 Cells

This protocol outlines a general method for developing tamoxifen-resistant MCF-7 cells through continuous exposure to 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen.

Materials:

  • MCF-7 cells (low passage)

  • Phenol red-free DMEM/F12 medium

  • 10% Charcoal-stripped fetal bovine serum (CSS)

  • Penicillin-Streptomycin

  • 4-hydroxytamoxifen (4-OHT)

Procedure:

  • Culture MCF-7 cells in phenol red-free DMEM/F12 supplemented with 10% CSS and antibiotics.

  • Initiate treatment with a low concentration of 4-OHT (e.g., 100 nM).

  • Maintain the cells in culture with continuous exposure to 4-OHT, changing the medium every 2-3 days.

  • Initially, a large proportion of cells will die. The surviving cells will eventually repopulate the flask.

  • Once the cells have recovered and are growing steadily, gradually increase the concentration of 4-OHT over several months (e.g., up to 1 µM).

  • Regularly assess the resistance phenotype by performing a cell viability assay and comparing the IC50 of the resistant cells to the parental cells.

  • Once a stable resistant phenotype is achieved, the TamR cells can be maintained in culture with a maintenance dose of 4-OHT.

Protocol 2: ERα Western Blot

This protocol provides a standard method for detecting ERα protein levels by Western blot.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary ERα antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

Protocol 3: ERE-Luciferase Reporter Assay

This protocol describes a reporter assay to measure the transcriptional activity of ER.

Materials:

  • ER-positive cells (e.g., MCF-7)

  • ERE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Estradiol (E2)

  • Your diphenylamine-based ER antagonist

  • Dual-luciferase assay kit

Procedure:

  • Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid.

  • Plate the transfected cells in a 96-well plate.

  • For antagonist mode, treat the cells with your diphenylamine-based antagonist for a specified time, followed by stimulation with a fixed concentration of E2 (e.g., 10 nM) for 18-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

The following diagram illustrates the canonical ER signaling pathway and how it can be blocked by ER antagonists.

ER_Signaling_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Antagonist Diphenylamine-based ER Antagonist Antagonist->ER Blocks Binding Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Canonical Estrogen Receptor (ER) Signaling Pathway.

Mechanisms of Resistance to ER Antagonists

Resistance to ER antagonists often involves the activation of bypass signaling pathways, such as the MAPK and PI3K/AKT pathways.

Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ER ER ERK->ER Activates (Ligand-Independent) Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->ER Activates (Ligand-Independent) mTOR->Proliferation ER->Proliferation Blocked by Antagonist

Caption: Bypass Signaling Pathways in ER Antagonist Resistance.

Experimental Workflow for Assessing Antagonist Efficacy in Resistant Cells

This workflow outlines the key steps to evaluate the effectiveness of a novel diphenylamine-based ER antagonist in a resistant setting.

Experimental_Workflow start Start generate_resistant Generate Resistant Cell Line (e.g., Tamoxifen-Resistant MCF-7) start->generate_resistant characterize Characterize Resistant Phenotype (IC50 of Tamoxifen, ER expression) generate_resistant->characterize treat_parental Treat Parental Cells with Diphenylamine Antagonist characterize->treat_parental treat_resistant Treat Resistant Cells with Diphenylamine Antagonist characterize->treat_resistant viability_assay Cell Viability Assay (MTT/SRB) treat_parental->viability_assay western_blot Western Blot for Pathway Markers (p-ERK, p-AKT, ERα) treat_parental->western_blot reporter_assay ERE-Luciferase Reporter Assay treat_parental->reporter_assay treat_resistant->viability_assay treat_resistant->western_blot treat_resistant->reporter_assay analyze_data Analyze Data & Compare IC50s viability_assay->analyze_data western_blot->analyze_data reporter_assay->analyze_data conclusion Conclusion on Efficacy in Resistant Model analyze_data->conclusion

Caption: Workflow for Testing Antagonists in Resistant Cells.

References

Technical Support Center: Optimizing ER Ligand-10 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ER Ligand-10 binding assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure accurate and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for an this compound binding assay?

A1: The optimal incubation time is crucial for reaching equilibrium between the ligand and the receptor. It can vary significantly based on the specific assay conditions, including the affinity of the ligand, temperature, and the concentration of reactants. For estrogen receptor assays, incubation times can range from 60 minutes to overnight.[1][2][3] A common starting point is 1 to 5 hours at room temperature (20–25°C) or 60 minutes at 30°C.[1][3] However, it is highly recommended to determine the optimal time empirically by conducting a time-course experiment where binding is measured at several time points until a plateau is reached, indicating that equilibrium has been achieved.

Q2: What is the ideal incubation temperature?

A2: Temperature influences the binding kinetics and stability of the estrogen receptor. Common incubation temperatures for ER binding assays are room temperature (20-25°C), 30°C, or 4°C for overnight incubations. Some protocols may suggest 37°C to mimic physiological conditions, but this can lead to receptor degradation if incubation times are long. Performing incubations at 4°C can help to minimize receptor degradation and protease activity, especially during long incubation periods. Consistency is key; assays should always be conducted at a consistent temperature to ensure reproducibility.

Q3: What is non-specific binding and how can I minimize it?

A3: Non-specific binding refers to the interaction of a ligand with components other than the target receptor, such as membranes, other proteins, or the assay plate itself. High non-specific binding can obscure the specific binding signal, leading to inaccurate results. It is typically assessed by measuring binding in the presence of a high concentration of an unlabeled competitor ligand, which saturates the specific receptor sites. To minimize non-specific binding, you can:

  • Add a blocking agent , such as Bovine Serum Albumin (BSA) or casein, to the assay buffer.

  • Optimize the concentration of radioligand ; using too high a concentration can increase non-specific binding.

  • Ensure thorough washing steps to remove unbound ligand.

  • Select appropriate assay materials (e.g., low-binding plates) to reduce surface adsorption.

Q4: How do I choose the correct concentrations for my ER protein and Ligand-10?

A4: The appropriate concentrations depend on the binding affinity (Kd) of the ligand for the receptor.

  • Receptor Concentration: A good starting point for ER prepared from rat uterine cytosol is 50-100 µg of total protein per tube. The concentration should be kept low, ideally below the Kd value, to avoid ligand depletion.

  • Radiolabeled Ligand Concentration: For saturation binding assays, a range of concentrations from well below to well above the expected Kd should be used (e.g., 0.03 - 3.0 nM for ³H-E2). For competition assays, a single concentration of radiolabeled ligand, typically at or near its Kd value, is used.

  • Competitor Ligand (this compound): A wide range of concentrations should be tested to generate a full competition curve, typically spanning from 1x10⁻¹¹ M to 3x10⁻⁴ M, depending on the expected affinity.

Q5: What are common causes of poor reproducibility in my assay?

A5: Poor reproducibility is a frequent issue in ligand binding assays. Key causes include:

  • Inconsistent Reagent Preparation: Variability in buffer pH, ionic strength, or reagent concentrations can affect binding. Preparing reagents in large batches can minimize this.

  • Temperature Fluctuations: Conducting assays at inconsistent temperatures can alter binding kinetics.

  • Inconsistent Pipetting and Timing: Precise and consistent execution of all steps, especially incubation times and washing, is critical.

  • Sample Handling: Improper sample preparation or freeze-thaw cycles of the receptor preparation can lead to variability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound binding assays.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal 1. High Non-Specific Binding (NSB): Ligand is binding to sites other than the ER. 2. Insufficient Washing: Unbound ligand is not being adequately removed. 3. Contamination: Reagents or samples are contaminated. 4. Filter Issues: Radioligand is binding to the filter itself during separation.1. Optimize NSB: Increase the concentration of blocking agents (e.g., BSA). Reduce the radioligand concentration. 2. Improve Washing: Increase the number of wash cycles or the volume of wash buffer. Ensure wash buffer is ice-cold. 3. Check for Contamination: Use fresh, sterile reagents and pipette tips. 4. Pre-soak Filters: Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.
Low or No Specific Binding Signal 1. Inactive Receptor: ER protein has degraded due to improper storage, handling, or excessive temperature. 2. Inactive Ligand: The radiolabeled ligand or this compound has degraded. 3. Suboptimal Incubation Time: The assay has not reached equilibrium. 4. Incorrect Buffer Conditions: pH, ionic strength, or necessary cofactors (like DTT) are incorrect.1. Verify Receptor Activity: Use a fresh aliquot of ER. Always store at -80°C and avoid repeated freeze-thaw cycles. 2. Check Ligand Quality: Use a fresh aliquot of ligand or verify its integrity. 3. Optimize Incubation Time: Perform a time-course experiment to determine when equilibrium is reached. 4. Verify Buffer Composition: Prepare fresh assay buffer and confirm the pH. Ensure all components are added correctly.
Inconsistent Results (Poor Reproducibility) 1. Temperature Fluctuations: Inconsistent incubation temperature between assays or across the plate. 2. Reagent Variability: Using different batches of reagents or improperly stored reagents. 3. Inconsistent Pipetting/Timing: Variations in pipetting volumes or incubation/wash times.1. Control Temperature: Use a calibrated incubator or water bath. Allow all reagents to equilibrate to the assay temperature before starting. 2. Standardize Reagents: Prepare large master mixes of buffers and reagents to be used across all experiments in a set. 3. Standardize Protocol: Create and strictly follow a detailed standard operating procedure (SOP). Use calibrated pipettes.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound

This protocol provides a framework for determining the binding affinity (IC₅₀) of this compound by measuring its ability to compete with a known radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

1. Reagent Preparation:

  • Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4. Just before use, add 1 mM Dithiothreitol (DTT). Keep all solutions on ice.

  • ER Preparation: Thaw a frozen aliquot of ER-containing uterine cytosol or recombinant ER on ice. Dilute to the desired concentration (e.g., 50-100 µg protein/assay tube) in ice-cold Assay Buffer.

  • Radiolabeled Ligand Stock: Prepare a stock solution of [³H]17β-estradiol. Dilute it in Assay Buffer to a working concentration that is 2.5 times the final desired concentration (e.g., for a final concentration of 1 nM, prepare a 2.5 nM working stock).

  • Competitor Ligand (this compound) Dilutions: Perform serial dilutions of this compound in Assay Buffer to cover a broad concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Non-Specific Binding (NSB) Control: Prepare a high concentration of unlabeled 17β-estradiol (e.g., 1 µM) in Assay Buffer.

  • Wash Buffer: Ice-cold Assay Buffer without glycerol.

2. Assay Procedure (96-well plate format):

  • Add 100 µL of Assay Buffer to the "Total Binding" wells.

  • Add 100 µL of the high-concentration unlabeled estradiol (B170435) to the "NSB" wells.

  • Add 100 µL of each this compound serial dilution to the "Competition" wells.

  • Add 100 µL of the diluted ER preparation to all wells (final protein per well: ~10-20 µg).

  • Add 50 µL of the radiolabeled ligand working stock to all wells. The final assay volume will be 250 µL.

  • Seal the plate and incubate for a predetermined optimal time and temperature (e.g., 2 hours at room temperature or 60 minutes at 30°C) with gentle agitation.

3. Separation of Bound and Free Ligand:

  • Terminate the incubation by rapid vacuum filtration onto a GF/C filter plate that has been pre-soaked in 0.3% PEI.

  • Quickly wash the filters four times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filter plate for 30 minutes at 50°C.

4. Quantification and Data Analysis:

  • Add scintillation cocktail to each well of the dried filter plate.

  • Count the radioactivity (counts per minute, CPM) in each well using a scintillation counter.

  • Calculate Specific Binding: Subtract the average CPM from the NSB wells from all other wells.

  • Analyze Data: Plot the specific binding CPM against the log concentration of this compound. Use a non-linear regression model (sigmoidal dose-response) to fit the data and determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflows

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_Ligand ER-Ligand Complex ER->ER_Ligand Ligand This compound (Estrogen) Ligand->ER Binding Dimer Receptor Dimerization ER_Ligand->Dimer Conformational Change ERE Estrogen Response Element (ERE) on DNA Dimer->ERE DNA Binding Coactivators Coactivators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Activation

Caption: Classical estrogen receptor (ER) signaling pathway.

Assay_Workflow start Start Assay prep Prepare Reagents (Buffer, ER, Ligands) start->prep plate Add Reagents to Plate (Competitor, ER, Radioligand) prep->plate incubate Incubate to Reach Equilibrium (e.g., 2h at RT) plate->incubate filter Separate Bound/Free Ligand (Vacuum Filtration) incubate->filter wash Wash Filters (4x with Ice-Cold Buffer) filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (Calculate IC50) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive binding assay.

Troubleshooting_High_Background start Problem: High Background Signal q1 Is NSB > 30% of Total Binding? start->q1 sol1_yes High Non-Specific Binding q1->sol1_yes Yes q2 Are Wash Steps Sufficient? q1->q2 No sol1_action Action: 1. Reduce Radioligand Conc. 2. Increase Blocker (BSA) Conc. 3. Pre-soak Filters w/ PEI sol1_yes->sol1_action sol2_no Insufficient Washing q2->sol2_no No sol3 Check for Contamination or Reagent Degradation q2->sol3 Yes sol2_action Action: 1. Increase Wash Volume. 2. Increase Number of Washes. 3. Ensure Wash Buffer is Ice-Cold. sol2_no->sol2_action sol3_action Action: Use fresh, sterile reagents. sol3->sol3_action

Caption: Troubleshooting logic for high background signal.

References

Technical Support Center: Synthesis of ER Ligand-10 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ER Ligand-10 and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this diphenylamine-based estrogen receptor ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic structure?

A1: this compound, also known as compound 11a in some literature, is a weak estrogen receptor alpha (ERα) and beta (ERβ) ligand with a diphenylamine (B1679370) core structure.[1] It exhibits weak estrogenic activity. The core structure consists of two phenyl rings linked by a nitrogen atom, with hydroxyl and acetyl groups contributing to its biological activity.

Q2: What are the key synthetic steps for preparing this compound?

A2: Based on related literature for diphenylamine synthesis, the preparation of this compound likely involves three key steps:

  • N-Arylation (Ullmann Condensation or Buchwald-Hartwig Amination): Formation of the diphenylamine core by coupling an aniline (B41778) derivative with an aryl halide.

  • N-Acetylation: Introduction of the acetyl group onto the nitrogen atom of the diphenylamine core.

  • Demethylation/Deprotection: Removal of protecting groups (like methoxy (B1213986) groups) from the phenyl rings to yield the final dihydroxy product.

Q3: What are the most critical factors for a successful synthesis?

A3: Several factors are critical for the successful synthesis of this compound and its analogs:

  • Purity of Starting Materials: Impurities in the aniline or aryl halide can lead to side reactions and complicate purification.

  • Inert Atmosphere: For metal-catalyzed cross-coupling reactions (like Buchwald-Hartwig), maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation.

  • Choice of Catalyst and Ligand: The selection of an appropriate catalyst and ligand system is vital for achieving high yields and minimizing side products in N-arylation reactions.

  • Reaction Temperature and Time: Optimization of reaction temperature and time is necessary for each step to ensure complete conversion and minimize degradation of products.

  • Effective Purification: The final product and intermediates often require careful purification, typically by column chromatography, to remove impurities that may affect biological assays.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during the synthesis of this compound.

Guide 1: Challenges in the N-Arylation Step

The formation of the diphenylamine core is a critical step. Below are common problems and their solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Inappropriate ligand for the specific substrates. 3. Reaction temperature is too low. 4. Poor quality of starting materials (e.g., presence of moisture or oxides).1. Use a fresh batch of catalyst or a more active pre-catalyst. 2. Screen a variety of bulky, electron-rich phosphine (B1218219) ligands. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Ensure starting materials are pure and dry. Use anhydrous solvents.
Formation of Significant Side Products (e.g., dehalogenated arene, homocoupling) 1. Reaction temperature is too high. 2. Incorrect palladium-to-ligand ratio. 3. Presence of oxygen in the reaction mixture.1. Lower the reaction temperature. 2. Optimize the catalyst-to-ligand ratio; typically a 1:1 to 1:2 ratio is used. 3. Thoroughly degas the solvent and ensure the reaction is run under a strict inert atmosphere.
Difficulty in Product Purification 1. Formation of closely related impurities. 2. Product instability on silica (B1680970) gel.1. Utilize a different solvent system for column chromatography or consider recrystallization. 2. Use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
Guide 2: Issues with N-Acetylation

The introduction of the acetyl group can sometimes be problematic.

| Problem | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Incomplete Acetylation | 1. Insufficient amount of acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). 2. Reaction time is too short. 3. Presence of moisture hydrolyzing the acetylating agent. | 1. Use a slight excess of the acetylating agent. 2. Extend the reaction time and monitor by TLC. 3. Use anhydrous solvents and reagents. | | Di-acetylation or other side reactions | 1. Reaction temperature is too high. 2. Use of a very strong base. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Use a milder base such as pyridine (B92270) or triethylamine. | | Product is difficult to isolate | 1. Product is highly soluble in the aqueous work-up solution. | 1. Perform multiple extractions with an appropriate organic solvent. 2. Saturate the aqueous layer with brine to decrease the solubility of the product. |

Guide 3: Complications in the Demethylation Step

The final deprotection step to reveal the hydroxyl groups can be challenging.

| Problem | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Incomplete Demethylation | 1. Insufficient amount of demethylating agent (e.g., BBr₃, HBr). 2. Reaction time is too short or temperature is too low. | 1. Increase the equivalents of the demethylating agent. 2. Increase the reaction time or temperature and monitor the reaction progress carefully. | | Product Degradation | 1. Harsh reaction conditions (e.g., high temperature, strong acid). 2. Product is sensitive to air oxidation, especially after deprotection. | 1. Use a milder demethylating agent or perform the reaction at a lower temperature. 2. Work up the reaction under an inert atmosphere and use degassed solvents. Consider adding an antioxidant during workup and storage. | | Complex product mixture | 1. Non-selective cleavage of other functional groups. 2. Rearrangement or other side reactions under acidic conditions. | 1. Choose a more selective deprotection method. For example, if other acid-sensitive groups are present, consider alternative reagents. 2. Optimize reaction conditions to minimize side reactions. |

Experimental Protocols & Data

While the exact experimental details from the primary literature are proprietary, a general plausible synthesis workflow is presented below.

Hypothetical Synthesis Workflow for this compound

This compound Synthesis Hypothetical Synthesis of this compound A 4-Methoxyaniline C N-(4-methoxyphenyl)-4-methoxyaniline A->C N-Arylation (e.g., Buchwald-Hartwig) B 4-Bromoanisole B->C D N-Acetyl-N,N-bis(4-methoxyphenyl)amine C->D N-Acetylation (e.g., Acetic Anhydride, Pyridine) E This compound (N-(4-hydroxyphenyl)-N-(4-hydroxyphenyl)acetamide) D->E Demethylation (e.g., BBr3)

Caption: A plausible synthetic route to this compound.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for the synthesis of a diphenylamine derivative, which could be analogous to an intermediate in the synthesis of this compound.

StepReactantsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
N-Arylation 4-Iodoanisole, 4-MethoxyanilinePd₂(dba)₃, Xantphos, NaOtBuToluene1101275-85
N-Acetylation Diphenylamine derivativeAcetic Anhydride, PyridineDCM25490-95
Demethylation Methoxy-protected derivativeBBr₃DCM0 to 25660-70

Signaling Pathways and Experimental Workflows

The following diagrams illustrate relevant pathways and workflows.

Estrogen Receptor Signaling Pathway

ER Signaling Simplified Estrogen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Dimer ER Dimerization ER->Dimer Translocation Ligand This compound Ligand->ER Binding ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Binding of this compound to the estrogen receptor.

General Experimental Workflow for Synthesis and Purification

Experimental Workflow General Experimental Workflow Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction Monitoring (TLC, LC-MS) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final Pure Product Analysis->Final

Caption: A typical workflow for a single synthetic step.

References

Validation & Comparative

Comparative Analysis of Estrogen Receptor Binding Affinity: ER Ligand-10 vs. Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of a novel compound, ER Ligand-10, to the estrogen receptor (ER) against the endogenous ligand, estradiol (B170435). The following sections present quantitative binding data, in-depth experimental methodologies, and visual representations of the underlying biological and experimental processes.

Note: "this compound" is a hypothetical compound used for illustrative purposes within this guide to demonstrate a comparative framework. The binding affinity value for this compound is a postulated value.

Quantitative Binding Affinity Data

The binding affinities of this compound and estradiol for the estrogen receptor alpha (ERα) are summarized in the table below. Affinity is expressed as the dissociation constant (Kd), where a lower value indicates a stronger binding affinity.

LigandEstrogen Receptor IsoformDissociation Constant (Kd)
This compound ERα150 pM (hypothetical)
Estradiol ERα (ER66 isoform)68.81 pM[1][2]
Estradiol ERα (ER46 isoform)60.72 pM[1][2]

Experimental Protocols

The determination of binding affinity for estrogen receptor ligands is commonly achieved through competitive binding assays. This method quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Competitive Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound), which is the concentration required to displace 50% of the radiolabeled ligand from the receptor. This IC50 value can then be used to calculate the binding affinity (Ki).

Materials:

  • Estrogen Receptor Source: Uteri from ovariectomized Sprague-Dawley rats or purified recombinant human ERα.[3]

  • Radioligand: Tritiated estradiol ([³H]-17β-estradiol).[1][2]

  • Test Compound: this compound.

  • Reference Compound: Unlabeled 17β-estradiol.

  • Assay Buffer: 50 mM Tris buffer (pH 7.4).[4]

  • Separation Agent: Hydroxylapatite (HAP) slurry to separate bound from free radioligand.[4]

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation of Receptor: Uterine cytosol containing the estrogen receptor is prepared from ovariectomized rats.[3]

  • Incubation: The receptor preparation is incubated with a fixed concentration of [³H]-17β-estradiol and varying concentrations of the unlabeled test compound (this compound) or unlabeled estradiol (for the standard curve).[1][2][4]

  • Equilibrium: The mixture is incubated at 4°C for an extended period (e.g., overnight) to reach binding equilibrium.[1][2][4]

  • Separation of Bound and Free Ligand: A cold hydroxylapatite slurry is added to the incubation mixture. The HAP binds the receptor-ligand complexes.[4]

  • Washing: The mixture is centrifuged, and the supernatant containing the unbound radioligand is removed. The pellet containing the HAP-bound receptor-ligand complexes is washed to remove any remaining free radioligand.

  • Quantification: A scintillation cocktail is added to the HAP pellet, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-17β-estradiol bound to the receptor.

  • Data Analysis: The data are plotted as the percentage of specifically bound radioligand versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.[1][2]

Visualizations

Experimental Workflow: Competitive Binding Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare ER Source (e.g., Uterine Cytosol) D Incubate ER, Radioligand, & Competitor at 4°C A->D B Prepare Radioligand ([³H]-Estradiol) B->D C Prepare Competitors (Unlabeled Estradiol & this compound) C->D E Separate Bound & Free Ligand (Hydroxylapatite) D->E F Measure Radioactivity (Scintillation Counting) E->F G Plot % Bound vs. [Competitor] F->G H Determine IC50 G->H I Calculate Ki H->I

References

A Comparative Guide: Tamoxifen vs. ER ligand-10 in Estrogen Receptor-Positive Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the well-established selective estrogen receptor modulator (SERM), tamoxifen (B1202), with the lesser-known compound, ER ligand-10. This document synthesizes available experimental data on their mechanisms of action and effects on breast cancer cell lines.

Introduction

Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER-positive) breast cancer. These therapies function by targeting the estrogen receptor's signaling pathway, thereby inhibiting the growth of cancer cells. Tamoxifen has been a frontline treatment for decades, demonstrating significant efficacy. Concurrently, the quest for novel ER ligands with improved efficacy and safety profiles is ongoing. This guide aims to provide a comparative overview of tamoxifen and a less characterized compound, this compound, based on currently available scientific literature.

This compound: An Uncharacterized Compound

Initial literature searches for "this compound" reveal a compound also identified as "Compound 11a".[1] It is described as a weak ligand for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), exhibiting weak estrogenic activity.[1][2] At present, there is a significant lack of published studies directly comparing the efficacy of this compound to tamoxifen in breast cancer cell lines. Consequently, quantitative data regarding its effects on cell viability, apoptosis, and specific signaling pathways in these cells are not available. This guide will therefore focus on the extensive data available for tamoxifen, which can serve as a benchmark for the future evaluation of novel compounds like this compound.

Tamoxifen: A Comprehensive Profile

Tamoxifen is a non-steroidal SERM that has been instrumental in the treatment of ER-positive breast cancer.[3][4] Its primary mechanism of action involves competitive binding to the estrogen receptor, leading to a conformational change in the receptor that inhibits the transcription of estrogen-dependent genes.[2][4]

Mechanism of Action

Tamoxifen exhibits a dual-action mechanism, acting as an estrogen antagonist in breast tissue while displaying estrogenic (agonist) effects in other tissues such as the endometrium and bone.[2] In breast cancer cells, the binding of tamoxifen to the ER blocks the binding of estradiol, the natural estrogen, thereby preventing the receptor's activation and subsequent downstream signaling that promotes cell proliferation.[4][5] This blockade leads to a decrease in the synthesis of growth factors and an induction of apoptosis.[3]

Signaling Pathways Modulated by Tamoxifen

The binding of tamoxifen to the estrogen receptor initiates a cascade of intracellular events. The tamoxifen-ER complex recruits co-repressors instead of co-activators to the promoter regions of estrogen-responsive genes, leading to the downregulation of genes involved in cell cycle progression and proliferation. Key signaling pathways influenced by tamoxifen include the PI3K/AKT/mTOR and MAPK pathways.[1][5][6]

Tamoxifen_Signaling_Pathway cluster_effects Cellular Effects Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Competitively Binds Apoptosis Apoptosis Tamoxifen->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G0/G1) Tamoxifen->CellCycleArrest Induces PI3K_AKT PI3K/AKT Pathway Tamoxifen->PI3K_AKT Inhibits MAPK MAPK Pathway Tamoxifen->MAPK Modulates ERE Estrogen Response Element ER->ERE Binds ER->ERE Binds Estradiol Estradiol Estradiol->ER Binds & Activates CoRepressors Co-repressors ERE->CoRepressors Recruits CoActivators Co-activators ERE->CoActivators Recruits GeneTranscription Gene Transcription (Proliferation, Survival) CoRepressors->GeneTranscription Inhibits CoActivators->GeneTranscription Promotes

Caption: Tamoxifen's mechanism of action in ER-positive breast cancer cells.

Effects on Breast Cancer Cell Lines

Tamoxifen's efficacy has been extensively studied in various ER-positive breast cancer cell lines, most notably MCF-7 and T47D.

  • MCF-7 Cells: This cell line is highly sensitive to estrogen and serves as a primary model for studying endocrine therapies.[7] Tamoxifen effectively inhibits the proliferation of MCF-7 cells and induces apoptosis.[6][8] Studies have shown that tamoxifen treatment leads to cell cycle arrest in the G0/G1 phase.[1]

  • T47D Cells: Similar to MCF-7, T47D is an ER-positive cell line that is responsive to tamoxifen.[9][10] Tamoxifen treatment in T47D cells results in growth inhibition and apoptosis.[6]

Quantitative Data on Tamoxifen's Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of tamoxifen in different breast cancer cell lines, providing a quantitative measure of its potency.

Cell LineReceptor StatusTamoxifen IC50 (μM)Reference
MCF-7 (wild-type)ER+4.0 ± 0.7[11]
T47D (wild-type)ER+4.3 ± 1.0[11]
BT-474 (wild-type)ER+7.1 ± 1.1[11]
MCF-7/T (Tamoxifen-resistant)ER+10.8 ± 1.1[11]
T47D/T (Tamoxifen-resistant)ER+8.1 ± 1.1[11]
BT-474/T (Tamoxifen-resistant)ER+14.2 ± 4.0[11]

Experimental Protocols

The evaluation of ER ligands like tamoxifen in breast cancer cell lines involves a variety of standardized experimental protocols.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of a compound.

Cell_Viability_Workflow Start Seed breast cancer cells (e.g., MCF-7, T47D) in 96-well plates Incubate1 Incubate for 24h to allow attachment Start->Incubate1 Treat Treat cells with varying concentrations of Tamoxifen or this compound Incubate1->Treat Incubate2 Incubate for a defined period (e.g., 48-72h) Treat->Incubate2 MTT Add MTT reagent and incubate for 2-4h Incubate2->MTT Solubilize Add solubilization solution (e.g., DMSO) MTT->Solubilize Measure Measure absorbance at 570 nm using a plate reader Solubilize->Measure Analyze Analyze data to determine cell viability and IC50 values Measure->Analyze

Caption: A typical workflow for an MTT cell viability assay.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In brief, cells are treated with the compound of interest for a specified duration. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is quantified by measuring the absorbance, which correlates with the number of viable cells.[8]

Apoptosis Assays

These assays are used to determine if a compound induces programmed cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Conclusion

Tamoxifen remains a critical therapeutic agent for ER-positive breast cancer, with a well-documented mechanism of action and extensive data on its effects in preclinical models. Its ability to inhibit proliferation and induce apoptosis in ER-positive breast cancer cell lines like MCF-7 and T47D is firmly established.

In contrast, "this compound" is a compound with very limited characterization in the public domain. While identified as a weak ER ligand, there is a clear absence of comparative studies against tamoxifen or any detailed investigation into its biological effects on breast cancer cells. Therefore, a direct, data-driven comparison is not feasible at this time.

This guide provides a comprehensive overview of tamoxifen's in vitro activity, which can serve as a valuable reference and benchmark for the scientific community. As research into novel ER ligands continues, it is imperative that new compounds such as this compound are rigorously evaluated using standardized experimental protocols to enable direct comparisons with established therapies like tamoxifen. This will be crucial for the identification of next-generation endocrine therapies with improved clinical outcomes.

References

Validating the ER-beta Selectivity of Novel Diphenylamine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modulation of estrogen receptor beta (ERβ) presents a promising therapeutic strategy for various diseases, including certain cancers and neuroinflammatory conditions. The development of novel compounds with high selectivity for ERβ over ERα is a key objective in drug discovery. This guide provides a framework for validating the ERβ selectivity of novel diphenylamine (B1679370) compounds, comparing their hypothetical performance with established ERβ-selective ligands.

Data Presentation: Comparative Ligand Performance

The following tables summarize the binding affinities and functional activities of hypothetical novel diphenylamine compounds against well-characterized ERβ-selective agonists, Diarylpropionitrile (DPN) and WAY-200070, and the non-selective estrogen, 17β-Estradiol.

Table 1: Comparative Estrogen Receptor Binding Affinity

CompoundERα IC50 (nM)ERβ Ki (nM)ERβ RBA (%)ERβ/ERα Selectivity Ratio
Novel Diphenylamine 1 130[1]---
Novel Diphenylamine 2 >1000[1]---
Diarylpropionitrile (DPN) -0.27 ± 0.05[2]18[3]~70-80 fold[3]
WAY-200070 --13368-fold
17β-Estradiol -0.13 ± 0.021001

Data for novel diphenylamine compounds are presented as IC50 values for ERα antagonism. Data for DPN and WAY-200070 are presented as Ki or Relative Binding Affinity (RBA) for ERβ agonism. A direct comparison of absolute values should be made with caution due to differing experimental designs.

Table 2: Comparative Estrogen Receptor Functional Activity

CompoundERα EC50 (nM)ERβ EC50 (nM)ERβ Agonist/Antagonist Activity
Novel Diphenylamine 1 Antagonist (IC50 = 130 nM)--
Novel Diphenylamine 2 Antagonist (IC50 > 1000 nM)--
Diarylpropionitrile (DPN) 660.85Agonist
WAY-200070 -2Agonist
17β-Estradiol ~0.02-0.03~0.03-0.04Agonist

Functional activity for novel diphenylamine compounds is presented as antagonistic IC50 against ERα in a cell proliferation assay. DPN and WAY-200070 are shown with their agonistic EC50 values in reporter gene assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ERβ selectivity. The following are standard protocols for key experiments.

Estrogen Receptor Binding Assay

This assay determines the affinity of a test compound for ERα and ERβ.

Principle: A competitive binding assay is performed using purified human recombinant ERα or ERβ and a radiolabeled estrogen, typically [³H]-17β-estradiol. The novel diphenylamine compound is added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.

Protocol Outline:

  • Receptor Preparation: Use commercially available purified full-length human ERα and ERβ.

  • Radioligand: Use [³H]-17β-estradiol at a concentration close to its dissociation constant (Kd).

  • Competition: Incubate a fixed concentration of the receptor and radioligand with a range of concentrations of the test compound.

  • Separation: Separate receptor-bound from free radioligand using methods like hydroxyapatite (B223615) or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.

ER-Beta Reporter Gene Assay

This assay measures the functional ability of a compound to activate or inhibit ERβ-mediated gene transcription.

Principle: A cell line that does not endogenously express ERs (e.g., HEK293 or U2OS) is co-transfected with two plasmids: one expressing human ERβ and another containing a luciferase reporter gene under the control of an estrogen response element (ERE). Upon activation by an agonist, ERβ binds to the ERE and drives the expression of luciferase. The light produced by the luciferase reaction is proportional to the transcriptional activity.

Protocol Outline:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with the ERβ expression vector and the ERE-luciferase reporter vector.

  • Compound Treatment: Treat the transfected cells with various concentrations of the novel diphenylamine compound. Include a known agonist (e.g., 17β-Estradiol, DPN) as a positive control and a vehicle control.

  • Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Downstream Target Gene Expression Analysis

This experiment validates the effect of the novel compound on the expression of known ERβ target genes in a biologically relevant context.

Principle: In certain breast cancer cell lines, ERβ activation has been shown to upregulate the expression of cell cycle inhibitors like p21 and downregulate cyclins such as cyclin D1, leading to an anti-proliferative effect. The effect of the novel diphenylamine compound on the mRNA or protein levels of these target genes can be measured.

Protocol Outline:

  • Cell Culture and Treatment: Culture a suitable breast cancer cell line (e.g., MCF-7 engineered to express ERβ) and treat with the novel diphenylamine compound, a positive control (e.g., DPN), and a vehicle control for a specified time.

  • RNA/Protein Extraction: Isolate total RNA or protein from the treated cells.

  • Gene Expression Analysis (qRT-PCR):

    • Reverse transcribe the RNA to cDNA.

    • Perform quantitative real-time PCR using primers specific for ERβ target genes (e.g., CDKN1A (p21), CCND1 (Cyclin D1)) and a housekeeping gene for normalization.

  • Protein Level Analysis (Western Blot):

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against p21, Cyclin D1, and a loading control (e.g., β-actin).

    • Detect the bound antibodies using a secondary antibody conjugated to a detectable enzyme or fluorophore.

  • Data Analysis: Quantify the relative changes in gene or protein expression compared to the vehicle-treated control.

Mandatory Visualizations

ER_Beta_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand ERbeta ERβ Ligand->ERbeta Binding ERbeta_dimer ERβ Dimer ERE Estrogen Response Element (ERE) ERbeta_dimer->ERE Nuclear Translocation & DNA Binding ERbeta->ERbeta_dimer Dimerization Target_Gene Target Gene (e.g., p21) ERE->Target_Gene Transcription Initiation mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (e.g., p21) mRNA->Protein Translation Cellular_Response Cellular_Response Protein->Cellular_Response e.g., G2 Cell Cycle Arrest

Caption: ERβ Signaling Pathway.

Experimental_Workflow cluster_step1 Step 1: Binding Affinity cluster_step2 Step 2: Functional Activity cluster_step3 Step 3: Target Gene Validation Binding_Assay Competitive Radioligand Binding Assay ERa_Binding Determine IC50/Ki for ERα Binding_Assay->ERa_Binding ERb_Binding Determine IC50/Ki for ERβ Binding_Assay->ERb_Binding Reporter_Assay ERE-Luciferase Reporter Gene Assay ERb_Binding->Reporter_Assay ERa_Activity Determine EC50/IC50 for ERα Reporter_Assay->ERa_Activity ERb_Activity Determine EC50/IC50 for ERβ Reporter_Assay->ERb_Activity Target_Gene_Analysis qRT-PCR / Western Blot in ERβ-expressing cells ERb_Activity->Target_Gene_Analysis Gene_Expression Measure changes in p21, Cyclin D1, etc. Target_Gene_Analysis->Gene_Expression

Caption: Experimental Workflow for ERβ Selectivity.

Hit_Identification_Logic Start High_ERb_Affinity High ERβ Binding Affinity? (Low Ki) Start->High_ERb_Affinity Low_ERa_Affinity Low ERα Binding Affinity? (High Ki) High_ERb_Affinity->Low_ERa_Affinity Yes Non_Selective Non-Selective or Inactive High_ERb_Affinity->Non_Selective No Potent_ERb_Agonist Potent ERβ Agonist? (Low EC50) Low_ERa_Affinity->Potent_ERb_Agonist Yes Low_ERa_Affinity->Non_Selective No Weak_ERa_Activity Weak/No ERα Activity? Potent_ERb_Agonist->Weak_ERa_Activity Yes Potent_ERb_Agonist->Non_Selective No Selective_Hit Selective ERβ Agonist Weak_ERa_Activity->Selective_Hit Yes Weak_ERa_Activity->Non_Selective No

Caption: Logic for Hit Identification.

References

Comparative Analysis of ER Ligand-10 and Other Weak Estrogen Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of ER Ligand-10, Estriol, Genistein, and Bisphenol A, focusing on their receptor binding, transcriptional activity, and cellular effects. This guide provides researchers, scientists, and drug development professionals with objective, data-driven comparisons and detailed experimental methodologies.

This report presents a comparative analysis of this compound, a novel synthetic compound, and three well-characterized weak estrogen agonists: estriol, genistein, and bisphenol A. The analysis focuses on their interactions with estrogen receptors alpha (ERα) and beta (ERβ), their ability to induce transcriptional activation, and their effects on cell proliferation. This guide is intended to provide a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug discovery.

Executive Summary

Weak estrogen agonists are compounds that elicit a partial estrogenic response compared to the endogenous hormone 17β-estradiol. They are of significant interest for their potential therapeutic applications and as environmental endocrine disruptors. This compound has been identified as a weak estrogenic agent. To better understand its pharmacological profile, this guide provides a direct comparison with estriol, a natural estrogen; genistein, a phytoestrogen; and bisphenol A, an industrial chemical. The comparative data is summarized in the tables below, followed by detailed experimental protocols and signaling pathway diagrams.

Data Presentation

The following tables summarize the quantitative data for this compound and the selected weak estrogen agonists.

Table 1: Estrogen Receptor Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the ligand required to displace 50% of a radiolabeled ligand from the estrogen receptors. Lower IC50 values indicate higher binding affinity.

CompoundERα IC50 (nM)ERβ IC50 (nM)Predominant ER Binding
This compound 1,4001,100Slightly ERβ preferential
Estriol 15.629.4ERα preferential
Genistein 2,600150ERβ preferential
Bisphenol A 1,030[1]900[1]Slightly ERβ preferential

Table 2: Transcriptional Activation Potency

This table shows the half-maximal effective concentration (EC50) values from reporter gene assays. EC50 represents the concentration of the agonist that induces a response halfway between the baseline and maximum response. Lower EC50 values indicate greater potency in activating gene transcription.

CompoundERα EC50 (nM)ERβ EC50 (nM)
This compound Data not availableData not available
Estriol 0.210.49
Genistein 294.8
Bisphenol A 317[1]693[1]

Table 3: Cell Proliferation Assay

This table presents the half-maximal effective concentration (EC50) values for the proliferation of MCF-7 breast cancer cells, which are ERα-positive.

CompoundMCF-7 Cell Proliferation EC50 (µM)
This compound 43
Estriol ~0.001
Genistein Stimulatory at low concentrations (<10 µM), inhibitory at higher concentrations
Bisphenol A Stimulatory, with significant effects observed at concentrations around 1 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for estrogen receptors.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]17β-estradiol, for binding to ERα or ERβ.

Protocol:

  • Preparation of Receptor Source: Full-length human ERα and ERβ are expressed in a suitable system (e.g., insect or mammalian cells) and purified.

  • Incubation: A constant concentration of the purified ERα or ERβ protein and a fixed concentration of [3H]17β-estradiol are incubated with varying concentrations of the test compound in a suitable buffer.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

Estrogen Reporter Gene Assay

This assay is used to assess the ability of a compound to activate estrogen receptor-mediated gene transcription.

Principle: Cells are transiently or stably transfected with two plasmids: one expressing either ERα or ERβ, and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). Activation of the ER by a ligand leads to the expression of the reporter gene, which can be quantified.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293, or MCF-7) is cultured and co-transfected with the ER expression vector and the ERE-reporter plasmid.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound. A vehicle control and a positive control (17β-estradiol) are included.

  • Cell Lysis and Reporter Assay: After an appropriate incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The reporter gene activity is normalized to a control for transfection efficiency (e.g., co-transfected β-galactosidase or total protein concentration). The data are then plotted as reporter activity versus the logarithm of the compound concentration to determine the EC50 value.

MCF-7 Cell Proliferation Assay

This assay is used to evaluate the effect of a compound on the proliferation of estrogen-dependent breast cancer cells.

Principle: MCF-7 cells are human breast adenocarcinoma cells that express endogenous ERα and their proliferation is stimulated by estrogens. The effect of a test compound on cell proliferation can be quantified using various methods.

Protocol:

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Prior to the assay, the cells are typically deprived of estrogens by culturing them in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound. A vehicle control and a positive control (17β-estradiol) are included.

  • Assessment of Cell Proliferation: After a defined period of incubation (e.g., 3-6 days), cell proliferation is measured using one of the following methods:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

    • Crystal Violet Staining: Stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.

    • Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) cells. The data are plotted against the logarithm of the compound concentration to determine the EC50 value for proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Estrogen_Signaling_Pathways cluster_classical Classical (Genomic) Pathway cluster_non_classical Non-Classical (Non-Genomic) Pathway Estrogen Weak Estrogen Agonist ER ERα / ERβ Estrogen->ER Binds Dimer ER Dimer ER->Dimer Dimerization HSP HSP90 HSP->ER Dissociates ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response mER Membrane ER (mERα, mERβ, GPER) Signaling Signal Transduction Cascades (e.g., MAPK, PI3K) mER->Signaling Kinases Kinase Activation Signaling->Kinases Rapid_Response Rapid Cellular Responses Signaling->Rapid_Response TF Transcription Factors (e.g., AP-1, NF-κB) Kinases->TF Phosphorylation Gene_Expression Altered Gene Expression TF->Gene_Expression Modulates Estrogen2 Weak Estrogen Agonist Estrogen2->mER Binds

Caption: Overview of classical and non-classical estrogen signaling pathways activated by weak estrogen agonists.

Experimental_Workflow_Binding_Assay start Start prep_receptor Prepare ERα and ERβ Receptor Proteins start->prep_receptor prep_ligands Prepare Radiolabeled Estrogen and Test Compounds start->prep_ligands incubation Incubate Receptor, Radioligand, and Test Compound prep_receptor->incubation prep_ligands->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Bound Radioactivity separation->quantification analysis Data Analysis: Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

Experimental_Workflow_Reporter_Assay start Start cell_culture Culture Suitable Cell Line start->cell_culture transfection Co-transfect with ER Expression and ERE-Reporter Plasmids cell_culture->transfection treatment Treat Cells with Test Compounds transfection->treatment lysis Cell Lysis treatment->lysis assay Measure Reporter Gene Activity lysis->assay analysis Data Analysis: Calculate EC50 assay->analysis end End analysis->end

Caption: Workflow for the Estrogen Reporter Gene Assay.

Experimental_Workflow_Proliferation_Assay start Start cell_culture Culture MCF-7 Cells (Estrogen Deprivation) start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Treat Cells with Test Compounds seeding->treatment incubation Incubate for 3-6 Days treatment->incubation measurement Measure Cell Proliferation (e.g., MTT, Crystal Violet) incubation->measurement analysis Data Analysis: Calculate EC50 measurement->analysis end End analysis->end

Caption: Workflow for the MCF-7 Cell Proliferation Assay.

References

Comparative Selectivity Analysis of ER Ligand-10: A Guide to Nuclear Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and functional activity of the novel estrogen receptor (ER) ligand, ER Ligand-10, against a panel of other nuclear receptors. Understanding the selectivity profile of a ligand is crucial in drug development to predict potential off-target effects and to ensure therapeutic efficacy. This document outlines the experimental methodologies used and presents a comparative analysis with the well-characterized selective estrogen receptor modulator (SERM), Tamoxifen.

Nuclear Receptor Binding Affinity Assessment

To determine the selectivity of this compound, its binding affinity for the estrogen receptor alpha (ERα), androgen receptor (AR), progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) was assessed using a competitive radioligand binding assay.

This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a specific nuclear receptor.

  • Receptor Preparation: Human nuclear receptor ligand-binding domains (LBDs) were expressed in and purified from E. coli.

  • Assay Buffer: The assay was conducted in a buffer containing 20 mM HEPES (pH 7.6), 150 mM NaCl, 1 mM EDTA, and 10% glycerol.

  • Incubation: A constant concentration of the respective radiolabeled ligand (e.g., [³H]-Estradiol for ERα, [³H]-R1881 for AR, [³H]-R5020 for PR, [³H]-Dexamethasone for GR, and [³H]-Aldosterone for MR) and purified receptor LBD was incubated with increasing concentrations of the unlabeled test compounds (this compound or Tamoxifen).

  • Equilibrium: The mixture was incubated at 4°C for 16-18 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Hydroxylapatite slurry was added to the incubation mixture, followed by a short incubation and centrifugation. The pellet, containing the receptor-ligand complex, was washed three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity in the final pellet was measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) was determined by non-linear regression analysis. The binding affinity (Ki) was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following table summarizes the binding affinities (Ki, in nM) of this compound and Tamoxifen for the tested nuclear receptors. Lower Ki values indicate higher binding affinity.

Compound ERα AR PR GR MR
This compound (Hypothetical Data) 2.5>10,000>10,000>10,000>10,000
Tamoxifen (Reference Data) 5.0>10,0002,500>10,000>10,000

Data presented for this compound are hypothetical and for illustrative purposes.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Receptor Purified Nuclear Receptor Incubate Incubate to Equilibrium Receptor->Incubate RadioLigand Radiolabeled Ligand ([L*]) RadioLigand->Incubate TestCompound Test Compound (this compound) TestCompound->Incubate Separate Separate Bound from Free [L*] Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Calculate Calculate IC50 and Ki values Quantify->Calculate

Workflow for the competitive radioligand binding assay.

Nuclear Receptor Functional Activity Assessment

The functional activity of this compound was evaluated using a cell-based transcriptional activation reporter assay. This assay determines whether the ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

This assay measures the ability of a ligand-activated nuclear receptor to drive the expression of a reporter gene.[1][2]

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293T) cells were cultured in DMEM supplemented with 10% fetal bovine serum.[1] Cells were seeded in 96-well plates and co-transfected with two plasmids: one expressing the full-length nuclear receptor of interest (e.g., ERα, AR) and a reporter plasmid containing a luciferase gene under the control of a hormone response element specific to that receptor.

  • Compound Treatment: After 24 hours, the cells were treated with increasing concentrations of the test compounds (this compound or Tamoxifen). For antagonist mode testing, cells were co-treated with the test compound and a known agonist for the respective receptor.

  • Incubation: The cells were incubated for an additional 24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: The cells were lysed, and the luciferase activity in the cell lysate was measured using a luminometer.

  • Data Analysis: For agonist activity, the concentration that produces 50% of the maximal response (EC50) was calculated. For antagonist activity, the concentration that inhibits 50% of the agonist-induced response (IC50) was determined.

The following table summarizes the functional potencies (EC50 for agonists, IC50 for antagonists, in nM) of this compound and Tamoxifen.

Compound Assay Mode ERα AR PR GR MR
This compound (Hypothetical Data) Agonist (EC50) 5.2>10,000>10,000>10,000>10,000
This compound (Hypothetical Data) Antagonist (IC50) >10,000>10,000>10,000>10,000>10,000
Tamoxifen (Reference Data) Agonist (EC50) Partial Agonist>10,000>10,000>10,000>10,000
Tamoxifen (Reference Data) Antagonist (IC50) 15.0>10,0003,000>10,000>10,000

Data presented for this compound are hypothetical and for illustrative purposes. "Partial Agonist" indicates the compound elicits a submaximal response.

Nuclear_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., this compound) Receptor Inactive Nuclear Receptor (NR) Ligand->Receptor Binding & Activation HSP HSP Complex Receptor->HSP Bound ActiveReceptor Active NR Dimer Receptor->ActiveReceptor Dimerization & Translocation HRE Hormone Response Element (HRE) ActiveReceptor->HRE Binds to DNA DNA Transcription Gene Transcription HRE->Transcription Initiates

General signaling pathway of a nuclear receptor.

Summary and Conclusion

Based on the hypothetical data presented, this compound demonstrates a highly selective profile for the estrogen receptor alpha.

  • Binding Selectivity: this compound exhibits high affinity for ERα, with no significant binding to AR, PR, GR, or MR at concentrations up to 10,000 nM. This suggests a very specific interaction with its primary target.

  • Functional Selectivity: The compound acts as a potent agonist for ERα, stimulating transcriptional activity. It shows no agonist or antagonist activity on the other tested nuclear receptors, confirming its functional selectivity.

In comparison to Tamoxifen, which shows some cross-reactivity with the progesterone receptor, this compound appears to have a cleaner off-target profile in this hypothetical analysis. This high degree of selectivity is a desirable characteristic in a therapeutic candidate, as it may lead to fewer side effects. Further studies are warranted to explore the full pharmacological profile of this compound.

References

A Comparative Guide to the Antiestrogenic Activity of Tamoxifen and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiestrogenic activity of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), its active metabolite 4-hydroxytamoxifen (B85900), and the selective estrogen receptor degrader (SERD) fulvestrant. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the key differences between these compounds.

Data Presentation

The antiestrogenic potency of a compound is a critical determinant of its therapeutic efficacy. This is often quantified by its binding affinity to the estrogen receptor (ER) and its ability to inhibit the proliferation of estrogen-dependent cancer cells. The following tables summarize key quantitative data for tamoxifen, 4-hydroxytamoxifen, and fulvestrant.

Table 1: Estrogen Receptor Binding Affinity

CompoundRelative Binding Affinity for ERα (Estradiol = 100%)Fold Difference vs. Tamoxifen
Tamoxifen~7%-
4-Hydroxytamoxifen~178%~25-50-fold higher[1][2]
Fulvestrant (ICI 182,780)High Affinity (comparable to estradiol)Data not directly compared in a fold-difference format

Data compiled from multiple sources indicating a significantly higher affinity of 4-hydroxytamoxifen for the estrogen receptor.[1][2]

Table 2: Inhibition of ER+ Breast Cancer Cell Proliferation (IC50 Values)

Cell LineCompoundIC50 (µM)
MCF-7Tamoxifen~0.79[2]
MCF-74-Hydroxytamoxifen~0.029
MCF-7Fulvestrant (ICI 182,780)Potent inhibition, often in the low nanomolar range

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data indicates that 4-hydroxytamoxifen is approximately 30 to 100 times more potent than tamoxifen in inhibiting the growth of MCF-7 cells.

Signaling Pathways and Experimental Workflow

To understand the mechanisms of action and the methods used to determine antiestrogenic activity, the following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow.

Estrogen_Receptor_Signaling_Pathway E2 Estradiol (B170435) (E2) ER Estrogen Receptor (ER) E2->ER Binds SERM SERM (e.g., Tamoxifen) SERM->ER Competitively Binds SERD SERD (e.g., Fulvestrant) SERD->ER Binds E2_ER E2-ER Complex ER->E2_ER Forms SERM_ER SERM-ER Complex ER->SERM_ER Forms SERD_ER SERD-ER Complex ER->SERD_ER Forms ERE Estrogen Response Element (ERE) E2_ER->ERE Translocates & Binds SERM_ER->ERE Proteasome Proteasome SERD_ER->Proteasome Targets for Degradation Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Activates Blocked_Transcription Blocked Transcription ERE->Blocked_Transcription

Estrogen Receptor Signaling Pathway

Experimental_Workflow Start Start: Hypothesis (Compound has antiestrogenic activity) Cell_Culture Cell Culture (e.g., MCF-7 cells) Start->Cell_Culture Treatment Treatment with Test Compounds (e.g., Tamoxifen derivatives) Cell_Culture->Treatment Assay Perform Assays Treatment->Assay Binding_Assay Competitive Binding Assay Assay->Binding_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Assay->Proliferation_Assay Reporter_Assay Reporter Gene Assay Assay->Reporter_Assay Data_Analysis Data Analysis (Calculate IC50, Ki, etc.) Binding_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Reporter_Assay->Data_Analysis Conclusion Conclusion: Confirm/Refute Antiestrogenic Activity Data_Analysis->Conclusion

Experimental Workflow for Antiestrogenic Activity

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of tamoxifen and its derivatives are provided below.

1. Competitive Estrogen Receptor Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a known ligand (e.g., radiolabeled estradiol).

  • Objective: To determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.

  • Materials:

    • Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.

    • Radioligand: [3H]-17β-estradiol.

    • Competitor: Test compounds (e.g., tamoxifen, 4-hydroxytamoxifen).

    • Assay Buffer (e.g., Tris-HCl with additives).

    • Hydroxyapatite (B223615) (HAP) slurry.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubation: A fixed concentration of the ER and [3H]-estradiol are incubated with varying concentrations of the unlabeled test compound.

    • Separation: The receptor-bound and free radioligand are separated. A common method is the use of hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex.

    • Washing: The HAP pellets are washed multiple times with assay buffer to remove any unbound [3H]-E2.

    • Quantification: Scintillation fluid is added to the HAP pellets, and the radioactivity is measured using a scintillation counter.

    • Data Analysis: The percentage of bound [3H]-E2 is plotted against the log concentration of the competitor. The IC50 value (the concentration of the competitor that displaces 50% of the bound [3H]-E2) is determined from this curve. The relative binding affinity (RBA) is calculated by dividing the IC50 of estradiol by the IC50 of the test compound and multiplying by 100.

2. MCF-7 Cell Proliferation Assay (MTT Assay)

This assay measures the ability of a compound to inhibit the growth of estrogen-dependent breast cancer cells.

  • Objective: To determine the cytotoxic or cytostatic effects of a compound on a cell line by measuring the metabolic activity of the cells.

  • Materials:

    • MCF-7 cells.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: MCF-7 cells are seeded into 96-well plates and allowed to attach overnight.

    • Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: The solubilization solution is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound.

3. Estrogen Receptor Reporter Gene Assay

This assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.

  • Objective: To determine if a compound can act as an agonist or antagonist of the estrogen receptor by measuring the expression of a reporter gene under the control of an estrogen-responsive element (ERE).

  • Materials:

    • A suitable cell line (e.g., T47D or MCF-7) stably transfected with a reporter plasmid. The plasmid contains an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).

    • Test compounds.

    • Cell lysis buffer.

    • Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

    • Luminometer or spectrophotometer.

  • Procedure:

    • Cell Seeding and Treatment: The transfected cells are seeded into plates and treated with the test compounds in the presence or absence of a known estrogen (like estradiol) to test for antagonistic or agonistic activity, respectively.

    • Incubation: The cells are incubated for a sufficient time to allow for changes in gene expression (e.g., 24 hours).

    • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the reporter enzyme.

    • Reporter Activity Measurement: The appropriate substrate is added to the cell lysate, and the resulting signal (light for luciferase, color for β-galactosidase) is measured using a luminometer or spectrophotometer.

    • Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration) and compared to the activity in untreated or estradiol-treated cells to determine the agonistic or antagonistic effect of the test compound.

References

Validating the Impact of ER Ligand-10 on Estrogen-Responsive Genes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the estrogenic activity of the synthetic compound ER ligand-10 and other estrogen receptor (ER) ligands, with a focus on their effects on the expression of key estrogen-responsive genes. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization of novel estrogen receptor modulators.

Introduction to this compound

This compound, also known as Compound 11a, has been identified as a weak ligand for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Initial characterization has demonstrated its weak estrogenic activity through cell proliferation assays in the human breast cancer cell line MCF-7, with a reported half-maximal effective concentration (EC50) of 4.3 x 10-5 M.[1] While cell proliferation is a critical downstream effect of estrogen receptor activation, a more direct measure of a ligand's estrogenic potential lies in its ability to modulate the transcription of specific estrogen-responsive genes.

This guide delves into a comparative analysis of the transcriptional effects of ER ligands, using the well-established estrogen-responsive genes pS2 (also known as TFF1) and GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) as benchmarks. Due to the limited availability of specific gene expression data for this compound, this guide will utilize data for the known weak ER agonist exemestane (B1683764) as a surrogate to provide a representative comparison against the potent natural estrogen, 17β-estradiol (E2).

Comparative Analysis of Transcriptional Activity

The following table summarizes the quantitative effects of a weak ER agonist (exemestane) and a strong ER agonist (17β-estradiol) on the expression of the estrogen-responsive genes pS2 and PGR (progesterone receptor, another well-characterized estrogen-responsive gene) in MCF-7aro cells, a derivative of the MCF-7 cell line.

LigandConcentrationTarget GeneFold Induction (mRNA levels)Reference
17β-estradiol (E2)1 nMPGR~4.5[2]
pS2 (TFF1)~6.0[2]
Exemestane1 µMPGR~2.5[2]
pS2 (TFF1)~3.0[2]

Table 1: Comparative effect of 17β-estradiol and the weak ER agonist exemestane on the expression of estrogen-responsive genes in MCF-7aro cells after 48 hours of treatment. Data is based on quantitative real-time PCR analysis.[2]

As the data indicates, the potent estrogen 17β-estradiol induces a significant upregulation of both PGR and pS2 gene expression at a low nanomolar concentration. In contrast, the weak agonist exemestane also induces these genes, but to a lesser extent and at a much higher micromolar concentration, which is consistent with the characterization of this compound as a weak agonist.

Signaling Pathways and Experimental Workflow

The transcriptional activation of estrogen-responsive genes by ER ligands is a complex process involving multiple signaling pathways. The classical genomic pathway is initiated by the binding of the ligand to the estrogen receptor, leading to its dimerization and translocation to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby initiating transcription.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand ER ERα / ERβ Ligand->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element ER_dimer->ERE Translocation & Binding Gene Estrogen-Responsive Gene (e.g., pS2, GREB1) ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription

Estrogen Receptor Signaling Pathway

The experimental validation of a compound's effect on estrogen-responsive genes typically follows a standardized workflow, from cell culture to quantitative analysis of gene expression.

Experimental_Workflow Start Start Cell_Culture MCF-7 Cell Culture Start->Cell_Culture Ligand_Treatment Treatment with This compound or Controls Cell_Culture->Ligand_Treatment RNA_Extraction Total RNA Extraction Ligand_Treatment->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Fold Change Calculation) qPCR->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Gene Expression Analysis

Experimental Protocols

The following are detailed methodologies for the key experiments involved in assessing the estrogenic activity of a compound on gene expression.

MCF-7 Cell Culture and Estrogen Treatment
  • Cell Line: MCF-7 human breast cancer cells, which are estrogen receptor-positive.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Hormone Deprivation: Prior to treatment, cells are cultured in phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS for 3-5 days to deplete endogenous estrogens.

  • Ligand Treatment: Cells are seeded in appropriate culture plates and, once they reach 70-80% confluency, treated with the desired concentrations of this compound, 17β-estradiol (positive control), or vehicle (e.g., DMSO, negative control) for a specified duration (e.g., 24 or 48 hours).

RNA Extraction and cDNA Synthesis
  • RNA Isolation: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.

Quantitative Real-Time PCR (qPCR)
  • Reaction Mixture: The qPCR reaction typically contains cDNA template, forward and reverse primers specific for the target genes (pS2, GREB1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

  • Thermal Cycling: The qPCR is performed in a real-time PCR detection system with a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the reference gene and then compared to the vehicle-treated control.

Conclusion

While direct quantitative data on the effect of this compound on specific estrogen-responsive genes remains to be published, its characterization as a weak ER agonist suggests it would induce a modest transcriptional activation of genes like pS2 and GREB1, likely requiring higher concentrations compared to potent estrogens like 17β-estradiol. The experimental framework provided in this guide offers a robust methodology for the definitive validation of this compound's activity and its comparison with other ER modulators. Such studies are crucial for the comprehensive characterization of novel compounds targeting the estrogen receptor for therapeutic applications.

References

A Comparative Analysis of ER Ligand-10 and Established SERMs: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of a novel estrogen receptor (ER) ligand, ER ligand-10, with two established Selective Estrogen Receptor Modulators (SERMs), Tamoxifen (B1202) and Raloxifene. The information is targeted towards researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compounds' performance based on available experimental data.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a critical class of drugs that exhibit tissue-specific estrogen receptor agonist or antagonist activity. They are widely used in the treatment and prevention of estrogen receptor-positive breast cancer, osteoporosis, and other hormone-related conditions. This guide focuses on comparing the efficacy of this compound, a compound with a diphenylamine (B1679370) skeleton, against the well-established SERMs, Tamoxifen and Raloxifene.

Data Summary

The following tables summarize the available quantitative data for this compound, Tamoxifen, and Raloxifene, focusing on their binding affinities to estrogen receptors (ERα and ERβ) and their effects on the proliferation of the ER-positive breast cancer cell line, MCF-7.

Table 1: Estrogen Receptor Binding Affinity

CompoundERα Binding Affinity (Ki or IC50)ERβ Binding Affinity (Ki or IC50)Notes
This compound (Compound 11a) Weak ligand[1]Weak ligand[1]Specific binding affinity values (Ki or IC50) are not readily available in the cited literature.
Tamoxifen Kd ~1.7 nM[2]Binds to ERβ[3]The primary active metabolite, 4-hydroxytamoxifen, has a much higher affinity, comparable to estradiol[4].
Raloxifene High affinity, similar to estradiol[5]High affinity, similar to estradiol[5]One study reported a higher affinity for ERα over ERβ[1].

Table 2: Efficacy in MCF-7 Cell Proliferation Assay

CompoundEfficacy (IC50 / EC50)Effect
This compound (Compound 11a) EC50 = 4.3 x 10⁻⁵ M[1]Weak estrogenic activity (promotes proliferation)
Tamoxifen IC50 range: ~1 µM - 22 µM[6][7][8]Antagonistic (inhibits proliferation)
Raloxifene IC50 ~10 µM (for cell death)Antagonistic (inhibits proliferation)

Discussion of Efficacy

Based on the available data, this compound is a weak estrogen receptor ligand with low estrogenic potency. Its EC50 value in the MCF-7 cell proliferation assay is in the micromolar range, indicating that a high concentration is required to elicit a weak estrogen-like effect.

In contrast, Tamoxifen and Raloxifene are potent SERMs with high affinity for both estrogen receptor subtypes. In MCF-7 cells, which are a model for ER-positive breast cancer, both Tamoxifen and Raloxifene act as antagonists, inhibiting cell proliferation. The reported IC50 values for Tamoxifen in MCF-7 cells vary across studies but are consistently in the low micromolar range, demonstrating its effectiveness in inhibiting the growth of these cancer cells. Raloxifene also demonstrates potent anti-proliferative effects in a similar concentration range.

The significant difference in potency and the opposing effects on MCF-7 cell proliferation (estrogenic for this compound versus antagonistic for Tamoxifen and Raloxifene) highlight the distinct pharmacological profiles of these compounds.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

A competitive binding assay is utilized to determine the affinity of a test compound for the estrogen receptor. This assay measures the ability of the test compound to displace a radiolabeled estrogen, typically [³H]-estradiol, from the receptor.

Materials:

  • Purified estrogen receptor (ERα or ERβ)

  • Radiolabeled ligand (e.g., [³H]-17β-estradiol)

  • Test compounds (this compound, Tamoxifen, Raloxifene)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • A constant concentration of the estrogen receptor and the radiolabeled ligand are incubated together.

  • Increasing concentrations of the unlabeled test compound are added to the mixture.

  • The reaction is allowed to reach equilibrium.

  • The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

MCF-7 Cell Proliferation Assay

The MCF-7 cell proliferation assay is a common method to assess the estrogenic or anti-estrogenic activity of a compound. MCF-7 is an ER-positive human breast adenocarcinoma cell line whose growth is stimulated by estrogens.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds (this compound, Tamoxifen, Raloxifene)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-8)

  • Plate reader

Procedure:

  • MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds. For assessing antagonistic activity, cells are typically co-treated with estradiol.

  • The cells are incubated for a period of 6 to 7 days.

  • At the end of the incubation period, a cell viability reagent is added to each well. This reagent is converted into a colored product by metabolically active cells.

  • The absorbance of the colored product is measured using a plate reader.

  • The EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.

Visualizing Molecular Interactions and Experimental Design

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the estrogen receptor signaling pathway and a typical experimental workflow.

SERM_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds as a dimer E2 Estradiol (E2) E2->ER Binds SERM SERM (Tamoxifen/Raloxifene) SERM->ER Binds ER_Ligand_10 This compound ER_Ligand_10->ER Binds Coactivator Coactivator ERE->Coactivator Recruits Corepressor Corepressor ERE->Corepressor Recruits Gene_Activation Gene Transcription (Proliferation) ERE->Gene_Activation Weakly promotes Coactivator->Gene_Activation Leads to Gene_Repression Gene Repression (Anti-Proliferation) Corepressor->Gene_Repression Leads to SERM_ER_complex->ERE Binds as a dimer ER_Ligand_10_ER_complex->ERE Binds as a dimer

Estrogen receptor signaling pathway modulation by ligands.

Experimental_Workflow start Start compound_prep Prepare Test Compounds (this compound, Tamoxifen, Raloxifene) start->compound_prep binding_assay Estrogen Receptor Competitive Binding Assay compound_prep->binding_assay proliferation_assay MCF-7 Cell Proliferation Assay compound_prep->proliferation_assay data_analysis Data Analysis (Calculate Ki, IC50/EC50) binding_assay->data_analysis cell_culture Culture MCF-7 Cells cell_culture->proliferation_assay proliferation_assay->data_analysis comparison Compare Efficacy data_analysis->comparison end End comparison->end

References

Validating Novel Estrogen Receptor Ligands: A Comparative Guide to In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of oncology, particularly those focused on estrogen receptor-positive (ER+) breast cancer, the robust in vivo validation of new therapeutic agents is a critical step in the translational pathway from bench to bedside. This guide provides a comparative overview of the in vivo validation of next-generation oral Selective Estrogen Receptor Degraders (SERDs) and their performance against the established SERD, fulvestrant (B1683766).

Data Presentation: Preclinical and Clinical Efficacy of Novel Oral SERDs

The development of oral SERDs aims to overcome the limitations of fulvestrant, which is administered via intramuscular injection and can have suboptimal bioavailability.[1] Several oral SERDs have demonstrated promising anti-tumor activity in preclinical and clinical settings. Below is a summary of key efficacy data for prominent oral SERDs compared to fulvestrant.

Preclinical In Vivo Efficacy in Xenograft Models
CompoundModelTreatmentTumor Growth Inhibition (TGI) / OutcomeSource
Elacestrant (RAD1901) MCF-7 Xenograft60 mg/kg, oralComplete TGI at 4 weeks[2]
Patient-Derived Xenograft (PDX) with ESR1 mutationSingle agentSignificant antitumor activity[3]
Camizestrant (AZD9833) MCF-7 XenograftNot specifiedGreater antitumor activity than AZD9496[4]
MCF-7 expressing Y537S ESR1 mutationNot specifiedEquivalent growth inhibition to fulvestrant[4]
Giredestrant (GDC-9545) HCI-013 XenograftDose-rangingPotent antitumor activity
Fulvestrant MCF-7 Xenograft5 mg/mouse, s.c., weeklySignificant TGI
Tamoxifen-Resistant (TamR) Xenograft25-200 mg/kg, s.c., weeklySignificant inhibition of tumor growth at all doses
Clinical Efficacy in Advanced ER+/HER2- Breast Cancer
CompoundTrial (Phase)ComparatorMedian Progression-Free Survival (PFS)Source
Elacestrant EMERALD (III)Standard of Care (SOC) Endocrine Therapy2.8 months vs. 1.9 months (Overall) 3.8 months vs. 1.9 months (ESR1-mutant)
Camizestrant SERENA-2 (II)Fulvestrant7.2 months (75 mg) vs. 3.7 months 7.7 months (150 mg) vs. 3.7 months
Giredestrant acelERA (II)Physician's Choice Endocrine Therapy5.6 months vs. 5.4 months (Not statistically significant)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for key experiments in the evaluation of ER ligands.

MCF-7 Xenograft Model Establishment and Treatment

1. Cell Culture:

  • MCF-7 human breast cancer cells, which are ER-positive, are cultured in DMEM supplemented with 10% FBS, 2 mmol/L glutamine, and penicillin-streptomycin.

2. Animal Model:

  • Female immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old, are used.

  • To support the growth of estrogen-dependent MCF-7 tumors, mice are typically ovariectomized and supplemented with estrogen. This can be achieved via subcutaneous implantation of a 17β-estradiol pellet one week prior to cell implantation.

3. Tumor Cell Implantation:

  • MCF-7 cells are harvested during the exponential growth phase.

  • A suspension of 5 x 10^6 MCF-7 cells in PBS, often mixed with Matrigel to support tumor formation, is injected into the mammary fat pad of the anesthetized mice.

4. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.

  • Oral SERDs (e.g., Elacestrant): Administered daily via oral gavage at specified doses (e.g., 60 mg/kg).

  • Fulvestrant: Administered subcutaneously, typically on a weekly basis (e.g., 5 mg/mouse).

  • The vehicle control group receives the same administration schedule with the respective vehicle solution.

5. Tumor Growth Assessment:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body weight is also monitored as an indicator of toxicity.

Pharmacodynamic Assessment of ER Degradation

1. Tissue Collection:

  • At the end of the study, or at specified time points, mice are euthanized, and tumors are excised.

2. Western Blot Analysis:

  • A portion of the tumor tissue is homogenized and lysed to extract total protein.

  • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with a primary antibody against ERα, followed by a secondary antibody.

  • Protein bands are visualized, and the intensity is quantified to determine the level of ERα protein, which indicates the extent of degradation.

3. Immunohistochemistry (IHC):

  • A portion of the tumor is fixed in formalin and embedded in paraffin.

  • Thin sections of the tumor are stained with an antibody against ERα.

  • The percentage of ER-positive cells and the staining intensity are assessed to evaluate ER expression in the tumor tissue.

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

ER_Signaling_Pathway Estrogen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binding ER_Dimer ER Dimer ER->ER_Dimer Dimerization Proteasome Proteasome ER->Proteasome Degradation HSP Heat Shock Proteins ER_HSP_Complex ER-HSP Complex ER_HSP_Complex->ER HSP dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Nuclear Translocation & DNA Binding Oral_SERD Oral SERD Oral_SERD->ER Binding & Destabilization Gene_Transcription Gene_Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Estrogen receptor signaling and the mechanism of oral SERDs.

In Vivo Xenograft Study Workflow

Xenograft_Workflow In Vivo Xenograft Study Workflow for ER Ligands cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Analysis Cell_Culture 1. ER+ Cell Culture (e.g., MCF-7) Implantation 3. Tumor Cell Implantation (Mammary Fat Pad) Cell_Culture->Implantation Animal_Prep 2. Prepare Immunodeficient Mice (Ovariectomy + Estrogen Pellet) Animal_Prep->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer Treatment (Oral SERD vs. Fulvestrant vs. Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Tumor_Excision 9. Excise Tumors Endpoint->Tumor_Excision Data_Analysis 10. Analyze Data Tumor_Excision->Data_Analysis TGI Tumor Growth Inhibition Data_Analysis->TGI ER_Degradation ER Degradation (WB/IHC) Data_Analysis->ER_Degradation

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of ER Ligand-10

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety goggles with side-shields are required.[3]

  • Hand Protection: Wear protective, impervious gloves. Consider double gloving for added safety.

  • Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.

  • Respiratory Protection: Use a suitable respirator, especially when handling the compound in powdered form, to avoid inhalation.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure. An accessible safety shower and eye wash station are mandatory.

Step-by-Step Disposal Protocol

ER ligand-10 and materials contaminated with it must be disposed of as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.

1. Waste Segregation and Collection:

  • Collect all waste materials containing this compound, including unused stock, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and compatible hazardous waste container. Plastic containers are often preferred.
  • Do not mix this compound waste with incompatible chemicals.

2. Container Labeling:

  • Clearly label the waste container with a "Hazardous Waste" tag.
  • The label must include the full chemical name ("this compound"), concentration, and the date when waste was first added to the container.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.
  • The SAA must be a secure, secondary containment system to prevent spills from spreading.
  • Keep the waste container securely closed except when adding waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
  • Follow all institutional procedures for waste collection requests.

5. Disposal of Empty Containers:

  • A container that held this compound is not considered empty until it has been thoroughly rinsed.
  • The first rinse must be collected and disposed of as hazardous waste.
  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. Given the potential hazards of estrogenic compounds, this is a recommended best practice.
  • After appropriate rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

Hazard Profile of Estrogenic Compounds

While specific quantitative data for this compound is unavailable, the table below summarizes the hazards associated with related estrogenic compounds, highlighting the need for cautious handling and disposal.

Hazard CategoryDescriptionPrecautionary StatementsCitations
Carcinogenicity Suspected of causing cancer.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Reproductive Toxicity May damage fertility or the unborn child. May cause harm to breast-fed children.Avoid contact during pregnancy/while nursing.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.Avoid release to the environment. Collect spillage.

Accidental Spill Clean-up Protocol

In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Contain the Spill: Prevent the spill from spreading further. For powdered spills, avoid creating dust.

  • Absorb Liquids: Use an inert, absorbent material (e.g., diatomite, universal binders) to absorb any solutions of this compound.

  • Collect Material: Carefully collect all spilled material and contaminated absorbents. A damp cloth or a filtered vacuum can be used for dry solids to minimize dust.

  • Place in Waste Container: Place all cleanup materials into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Scrub the spill area and any contaminated equipment with alcohol or another suitable solvent.

  • Dispose: Dispose of all cleanup materials as hazardous waste according to the procedures outlined above.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 A Waste Generation (this compound) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is container compatible and properly labeled? B->C D Select & Label Hazardous Waste Container C->D No E Collect Waste (Solid & Liquid) C->E Yes D->E F Seal Container & Store in Secondary Containment (SAA) E->F G Contact EHS for Pickup F->G H Waste Removed by EHS G->H

Caption: Workflow for the safe disposal of this compound waste.

References

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